2-Chloroanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCTSIVDAWGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049213 | |
| Record name | 2-Chloroanthraquinone | |
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Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey or green powder; [Alfa Aesar MSDS] | |
| Record name | 2-Chloroanthraquinone | |
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CAS No. |
131-09-9 | |
| Record name | 2-Chloroanthraquinone | |
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| Record name | 2-Chloroanthraquinone | |
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| Record name | 2-CHLOROANTHRAQUINONE | |
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| Record name | 9,10-Anthracenedione, 2-chloro- | |
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| Record name | 2-Chloroanthraquinone | |
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Foundational & Exploratory
2-Chloroanthraquinone chemical structure and properties
An In-depth Technical Guide to 2-Chloroanthraquinone
Introduction
This compound is a halogenated aromatic organic compound derived from anthraquinone (B42736).[1] It appears as a pale yellow to orange crystalline solid or powder at room temperature.[1][2] This compound serves as a critical intermediate in the chemical industry, particularly in the synthesis of a wide range of anthraquinone-based dyes and pigments.[1][2][3] Its applications also extend to the preparation of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The molecular structure of this compound consists of an anthraquinone core, which is a tricyclic aromatic ketone, with a single chlorine atom substituted at the second position of one of the outer benzene (B151609) rings.
Chemical Structure Diagram
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroanthraquinone (CAS 131-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroanthraquinone, identified by the CAS number 131-09-9, is a chlorinated derivative of anthraquinone (B42736). This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a look into the biological activities characteristic of the broader anthraquinone class of compounds. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Physical and Chemical Properties
This compound is a pale yellow, needle-like crystalline solid at room temperature.[1] It is largely insoluble in water but demonstrates solubility in several organic solvents, particularly in hot benzene, nitrobenzene, and concentrated sulfuric acid.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₇ClO₂ | [3][4] |
| Molecular Weight | 242.66 g/mol | [3][4] |
| Appearance | Pale yellow needle-shaped crystals | [1] |
| Melting Point | 209-211 °C | [2][4][5] |
| Boiling Point | 425.7 ± 34.0 °C at 760 mmHg | [5] |
| Water Solubility | Insoluble | [2][5][6] |
| Solubility in Organic Solvents | Soluble in hot benzene, nitrobenzene, concentrated sulfuric acid | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 179.7 ± 26.2 °C | [5] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [5] |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source(s) |
| CAS Number | 131-09-9 | [3][4] |
| EC Number | 205-010-0 | [4] |
| MDL Number | MFCD00001227 | [4] |
| Beilstein Registry Number | 2051842 | [4] |
| PubChem CID | 8553 | [7] |
| RTECS Number | CB6151000 | [2][5] |
| InChI | InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | [4] |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of phthalic anhydride (B1165640) with chlorobenzene (B131634), followed by cyclization.[1][2]
Method 1: From Phthalic Anhydride and Chlorobenzene
-
Preparation of 2-(4-Chlorobenzoyl)benzoic Acid:
-
In a three-necked flask equipped with a stirrer and a gas absorption apparatus, combine finely powdered phthalic anhydride and freshly distilled, dry chlorobenzene.
-
While stirring, rapidly add anhydrous aluminum chloride.
-
Heat the mixture to the reaction temperature and maintain for several hours.
-
After cooling, decompose the aluminum chloride complex by adding water and dilute sulfuric or hydrochloric acid.
-
Remove unreacted chlorobenzene via steam distillation.
-
Cool the remaining mixture with cold water, stir, and filter the precipitate.
-
Wash the filter cake with water until the filtrate is free of sulfate (B86663) ions, then dry to obtain 2-(4-chlorobenzoyl)benzoic acid.
-
-
Dehydration and Cyclization:
-
In a clean, dry three-necked flask, add concentrated sulfuric acid (98%).
-
Slowly add the 2-(4-chlorobenzoyl)benzoic acid from the previous step while stirring.
-
Maintain the reaction at the specified temperature for several hours to ensure complete dehydration and cyclization.
-
Carefully pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid and wash the filter cake with hot water until the filtrate is colorless.
-
Dry the product to a constant weight to yield this compound.
-
Method 2: From 2-Nitroanthraquinone (B1658324)
-
Chlorination:
-
In a suitable reaction vessel, pass chlorine gas (42.3 mM) through a mixture of dichlorobenzene (4 mL) and benzoyl chloride (50 mL) at a temperature not exceeding 30°C. The solution will turn from colorless to light yellow.
-
Add 2-nitroanthraquinone (28.3 mM) to the mixture.
-
Heat the reaction to 170°C and maintain for 5 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into 500 mL of water.
-
Neutralize the aqueous mixture to pH 7 using a 50% sodium hydroxide (B78521) solution.
-
Extract the product with ethyl acetate (B1210297) (5 x 100 mL).
-
Combine the organic extracts and wash with a saturated saline solution (2 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent under vacuum to obtain a concentrated liquid.
-
Freeze the concentrate to induce crystallization.
-
Filter the crystals to obtain pale yellow, needle-shaped this compound. This method has been reported to yield a product with a melting point of 211.2°C and a yield of 83%.[1]
-
Analytical Application: Photoreduction Fluorescence (PRF) Detection of Ginsenosides (B1230088)
This compound has been utilized as a photo-reagent in the analysis of ginsenosides via photoreduction fluorescence detection coupled with high-performance liquid chromatography (HPLC).[2] While a detailed, step-by-step protocol is beyond the scope of this guide, the general workflow is as follows:
Biological Activity and Signaling Pathways of Anthraquinones
While specific signaling pathways for this compound are not well-documented in the available literature, the broader class of anthraquinone derivatives is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[8][9] The toxicological profile of this compound indicates it may act as a hepatotoxin and a skin sensitizer.[7]
To illustrate a potential mechanism of action for this class of compounds, the following diagram depicts a representative signaling pathway that can be modulated by certain anthraquinone derivatives, leading to apoptosis in cancer cells. It is important to note that this is a generalized pathway and may not be directly applicable to this compound itself without further experimental validation.
Many anthraquinone derivatives have been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the JNK signaling pathway, a key mediator of apoptosis.[10]
Conclusion
This compound (CAS 131-09-9) is a well-characterized organic compound with established physical and chemical properties. Its primary applications are in the synthesis of dyes and as a specialized analytical reagent. While its own biological activity is not extensively studied, the broader family of anthraquinones demonstrates significant potential in modulating cellular pathways, suggesting that this compound and its derivatives could be of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of this compound for scientists and researchers in the field.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 131-09-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound 97 131-09-9 [sigmaaldrich.com]
- 5. This compound | CAS#:131-09-9 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]
- 9. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-Chloroanthraquinone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloroanthraquinone in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values.
Introduction to this compound
This compound is a chlorinated derivative of anthraquinone (B42736). It presents as a yellow crystalline solid and is a key intermediate in the synthesis of various dyes and pigments.[1][2][3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.
Solubility Profile of this compound
Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in the scientific literature. However, several sources provide qualitative descriptions of its solubility in a range of common organic solvents. This information is summarized in the table below. It is generally characterized as being insoluble in water but soluble in several organic solvents.[1][2][3]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Specific Solvent | Reported Solubility |
| Alcohols | Ethanol | Soluble |
| Ketones | Acetone | Soluble |
| Aromatic Hydrocarbons | Hot Benzene | Soluble |
| Nitrobenzene | Soluble | |
| Chlorinated Hydrocarbons | Chlorinated Hydrocarbons | Soluble |
| Acids | Concentrated Sulfuric Acid | Soluble |
| Aqueous | Water | Insoluble |
This table is a compilation of qualitative data from multiple sources. The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is based on established gravimetric methods used for determining the solubility of related anthraquinone derivatives.
3.1. Principle
The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of the solute in a known amount of the saturated solution is then measured after the evaporation of the solvent.
3.2. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Constant temperature water bath or incubator
-
Isothermal shaker
-
Glass vials with airtight seals
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum desiccator
-
Centrifuge (optional)
3.3. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an isothermal shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle. If necessary, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to avoid transferring any solid particles.
-
Gravimetric Analysis: Transfer the withdrawn sample to a pre-weighed, dry container. Record the exact mass of the saturated solution.
-
Solvent Evaporation: Evaporate the solvent from the container using a gentle stream of nitrogen, a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or a vacuum desiccator.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.
-
Calculation: The solubility (S) can be calculated in g/L or other units using the following formula:
S (g/L) = (mass of dried solute / volume of saturated solution withdrawn) * 1000
3.4. Data Validation
-
Repeat the experiment at each temperature and for each solvent at least three times to ensure reproducibility.
-
Analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations or solvate formation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative solubility investigations of anthraquinone disperse dyes in near- and supercritical fluids-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Friedel-Crafts Acylation of Chlorobenzene with Phthalic Anhydride
An In-depth Technical Guide on the Historical Synthesis Methods of 2-Chloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, an important intermediate in the dye industry and a valuable compound in chemical research. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathways.
The most traditional and widely documented method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) to form an intermediate, 2-(4-chlorobenzoyl)benzoic acid, followed by a cyclization reaction.
Step 1: Synthesis of 2-(4-chlorobenzoyl)benzoic acid
This initial step involves the condensation of phthalic anhydride and chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][2][3] The reaction is a classic example of a Friedel-Crafts acylation.
Experimental Protocol:
In a three-necked flask equipped with a stirring mechanism and a gas absorption device, finely powdered and melted phthalic anhydride is mixed with freshly distilled and dried chlorobenzene.[1] Anhydrous aluminum chloride is then added to the stirred mixture. The reaction mixture is heated to a specified temperature and maintained for several hours.[1] After cooling, the aluminum chloride is decomposed by the addition of water and dilute sulfuric or hydrochloric acid.[1] Unreacted chlorobenzene is subsequently removed by steam distillation. The resulting product, a light yellow powder, is obtained by filtering the mixture, washing the filter cake with water until sulfate (B86663) ions are no longer detected, and then drying.[1]
Step 2: Cyclization to this compound
The intermediate, 2-(4-chlorobenzoyl)benzoic acid, is then cyclized using a strong dehydrating agent, most commonly concentrated sulfuric acid, to yield this compound.[1][2][3]
Experimental Protocol:
Concentrated sulfuric acid (98%) is placed in a three-necked flask.[1] 2-(4-chlorobenzoyl)benzoic acid is slowly added while stirring. The mixture is maintained at a specific temperature for several hours to ensure complete dehydration.[1] Following the reaction, the mixture is carefully poured into cold water, leading to the precipitation of the solid product.[1] The precipitate is filtered and washed with hot water until the filtrate is colorless. The final product, a yellow solid, is obtained after drying to a constant weight.[1]
Quantitative Data for Friedel-Crafts Acylation and Cyclization:
| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Acylation | Phthalic anhydride, Chlorobenzene | Anhydrous aluminum chloride | Not specified | Several hours | Not specified | [1] |
| Cyclization | 2-(4-chlorobenzoyl)benzoic acid | Concentrated sulfuric acid (98%) | 150 | 4 | 97 (practically quantitative) | [2] |
| Acylation | Phthalic anhydride, Monochlorobenzene | Hydrofluoric acid, Boron trifluoride | -40 to +30 | Not specified | 32 (chemical yield of pure chlorobenzoyl-benzoic acid) | [4] |
| Cyclization | Chlorobenzoylbenzoic acid | 100% Sulfuric acid | 150 | Not specified | Not specified | [4] |
Logical Relationship of the Friedel-Crafts Acylation Pathway:
References
Electrophilic substitution mechanism for anthraquinone chlorination
An In-depth Technical Guide to the Electrophilic Substitution Mechanism for Anthraquinone (B42736) Chlorination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electrophilic substitution mechanism as it applies to the chlorination of anthraquinone. It covers the core mechanistic principles, regioselectivity, reaction conditions, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding.
Introduction to Anthraquinone Reactivity
Anthraquinone is an aromatic diketone with a deactivated ring system. The two electron-withdrawing carbonyl groups reduce the electron density of the benzene (B151609) rings, making electrophilic substitution reactions more challenging compared to benzene or other activated aromatic compounds. Consequently, forcing conditions, such as high temperatures and the use of strong Lewis acid catalysts, are often necessary to achieve chlorination. The carbonyl groups also play a crucial role in directing the regiochemical outcome of the substitution.
The Core Mechanism of Electrophilic Chlorination
The electrophilic chlorination of anthraquinone follows the classical three-step mechanism of electrophilic aromatic substitution:
-
Generation of a strong electrophile: A highly reactive chlorine cation (Cl⁺) or a polarized complex is generated from a chlorine source, typically with the aid of a Lewis acid catalyst.
-
Formation of the Sigma Complex (Arenium Ion): The π-electron system of one of the anthraquinone rings attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.
-
Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the chloroanthraquinone product.
The overall logical flow of this process is depicted below.
Toxicological Data and Safety Profile of 2-Chloroanthraquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data and safety profile of 2-Chloroanthraquinone (CAS No. 131-09-9). The information is compiled from various sources to support risk assessment and guide safe handling and use in research and development settings.
Chemical and Physical Properties
This compound is a chlorinated aromatic ketone. It presents as a solid with a melting point of 209-211 °C. It is sparingly soluble in water but soluble in some organic solvents.
Toxicological Data Summary
The toxicological database for this compound is limited, particularly concerning chronic exposure, carcinogenicity, and reproductive toxicity. The available data primarily focuses on acute toxicity and local irritant effects.
Acute Toxicity
Acute toxicity studies indicate that this compound has low to moderate acute toxicity following oral and intraperitoneal administration in rats.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Endpoint | Value | Reference |
| Acute Lethality | Rat | Oral | LD | >10 g/kg | |
| Acute Lethality | Rat | Intraperitoneal | LD50 | 4310 mg/kg |
Irritation and Sensitization
This compound is reported to be a skin and eye irritant and a potential skin sensitizer.
Table 2: Irritation and Sensitization Potential of this compound
| Test | Species | Results | Classification | Reference |
| Skin Irritation | Rabbit | Irritant | Causes skin irritation | [1] |
| Eye Irritation | Rabbit | Irritant | Causes serious eye irritation | [1] |
| Skin Sensitization | Guinea Pig | Potential Sensitizer | May cause an allergic skin reaction | [2] |
Genotoxicity
There is a notable lack of publicly available data on the genotoxicity of this compound. While studies on other anthraquinone (B42736) derivatives have shown mixed results in genotoxicity assays, no specific data for the 2-chloro derivative was identified. For instance, anthraquinone itself has been reported to be mutagenic in some strains of Salmonella typhimurium in the Ames test, particularly in the absence of metabolic activation[3]. However, a study on 16 other anthraquinone dyes did not include this compound[4]. Given the structural alerts for potential genotoxicity within the anthraquinone class, further investigation is warranted.
Carcinogenicity
No definitive long-term carcinogenicity bioassays on this compound were found in the public domain. The carcinogenicity of anthraquinone and its derivatives has been a subject of study. For example, 2-aminoanthraquinone (B85984) has been shown to be carcinogenic in male rats and both sexes of mice[5][6]. The carcinogenic potential of this compound remains to be elucidated through dedicated studies.
Reproductive and Developmental Toxicity
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome of this first step determines the subsequent dosing, either at a higher or lower fixed dose, or the termination of the test.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weights are recorded at specified intervals.
-
A necropsy is performed on all animals at the end of the observation period.
-
Skin Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to a small area of the shaved skin of a single animal.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure:
-
A small area of the animal's back is shaved.
-
0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the skin and covered with a gauze patch and semi-occlusive dressing.
-
The exposure period is typically 4 hours.
-
After exposure, the patch is removed, and the skin is observed for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours).
-
The severity of the skin reactions is scored according to a standardized scale.
-
Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is placed in the conjunctival sac of one eye.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
-
The severity of the eye reactions is scored according to a standardized scale.
-
Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)
The GPMT is a method to assess the potential of a substance to cause skin sensitization.
-
Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a response.
-
Test Animals: Young adult guinea pigs are used.
-
Procedure:
-
Induction Phase: The test substance is administered by intradermal injection (with Freund's Complete Adjuvant) and topical application to the shaved shoulder region.
-
Challenge Phase: After a rest period of 10 to 14 days, a non-irritating concentration of the test substance is applied topically to a shaved flank.
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
The incidence and severity of the skin reactions in the test group are compared to a non-sensitized control group.
-
Visualizations
General Toxicological Data Workflow
The following diagram illustrates a typical workflow for gathering and assessing toxicological data for a chemical substance.
Caption: A generalized workflow for toxicological data assessment.
In Vitro Genotoxicity Testing Strategy
The following diagram outlines a common strategy for in vitro genotoxicity testing.
Caption: A tiered approach for in vitro genotoxicity screening.
Conclusion and Recommendations
The available data suggests that this compound has a low to moderate acute toxicity profile but is a skin and eye irritant and a potential skin sensitizer. There is a significant data gap regarding its genotoxic, carcinogenic, and reproductive/developmental effects.
For professionals handling this compound, the following is recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Further Testing: Due to the lack of comprehensive toxicological data, further testing, particularly for genotoxicity, is highly recommended before extensive use or incorporation into products intended for human use. A standard battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) would be a prudent first step.
This guide is intended for informational purposes and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay of 2-aminoanthraquinone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
IUPAC nomenclature and common synonyms for 2-Chloroanthraquinone
This technical guide provides a comprehensive overview of 2-Chloroanthraquinone, including its nomenclature, physicochemical properties, synthesis, and key applications relevant to researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Common Synonyms
The systematically correct IUPAC name for this compound is 2-chloro-9,10-anthraquinone or 2-chloroanthracene-9,10-dione [1][2]. It is a halogenated organic compound and a derivative of anthraquinone.[3]
Commonly used synonyms in literature and commercial listings include:
Physicochemical Properties
This compound is a yellow to orange crystalline solid or a pale yellow needle-like crystal.[3][8] It is combustible and has limited volatility with no significant odor at room temperature.[5] The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 131-09-9 | [3][9] |
| Molecular Formula | C₁₄H₇ClO₂ | [9] |
| Molecular Weight | 242.66 g/mol | [4][9][10] |
| Melting Point | 209-211 °C | [4][8][10][11] |
| Boiling Point | 292 °C at 30 mmHg | [5] |
| Appearance | Yellow to orange crystalline solid/powder | |
| Solubility | Insoluble in water.[8][12] Soluble in hot benzene, nitrobenzene, ethanol, and acetone.[4][5][8] |
Synthesis and Key Chemical Relationships
This compound is primarily synthesized through a Friedel-Crafts acylation reaction. This process involves the condensation of phthalic anhydride (B1165640) with chlorobenzene (B131634) to form p-chlorobenzoylbenzoic acid, which is then cyclized using sulfuric acid.[4][5][8]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
This compound is a significant intermediate in the synthesis of various dyes, such as indanthrone (B1215505).[5] The production of indanthrone involves the conversion of this compound to 2-aminoanthraquinone (B85984) as a key step.[5]
The logical relationship for this conversion is depicted below.
Caption: Role as an intermediate in dye synthesis.
Experimental Protocols
General Synthesis of this compound:
The preparation of this compound is achieved by the condensation of phthalic anhydride and chlorobenzene, which forms p-chlorobenzoylbenzoic acid.[4][8] This intermediate is then cyclized using sulfuric acid to yield the final product.[4][8]
Typical Experimental Procedure for a Photocatalyzed Reaction:
This protocol describes the use of this compound as a photosensitizer in a reaction involving 2-phenyl-1,2,3,4-tetrahydroisoquinoline (B50107).
-
A solution of 2-phenyl-1,2,3,4-tetrahydroisoquinoline (0.3 mmol), this compound (0.021 mmol), and nitromethane (B149229) (1.5 mmol) in methanol (B129727) (3 mL) is prepared in a Pyrex test tube.
-
The reaction mixture is purged with an oxygen balloon.
-
The mixture is stirred and irradiated externally with fluorescent lamps for 20 hours.
-
Following irradiation, the mixture is concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica (B1680970) gel (hexane:EtOAc:Et₃N = 100:10:1) to yield 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline.
Application in Analytical Chemistry:
This compound has been evaluated as a photo-reagent for the analysis of ginsenosides (B1230088) using a photoreduction fluorescence (PRF) detection method coupled with HPLC.[4][10][11]
Applications
The primary applications of this compound are in the following areas:
-
Dye Industry : It serves as a crucial intermediate for the synthesis of various dyes, including vat dyes, disperse dyes, and reactive dyes.[3] Its chemical structure allows for the formation of covalent bonds with fabrics, resulting in permanent coloration.[3]
-
Pharmaceuticals and Agrochemicals : It is used in the preparation of certain pharmaceuticals and agrochemicals.[3]
-
Photography : This compound is utilized as a sensitizer (B1316253) for photographic emulsions, aiding in the formation of light-sensitive materials that capture images.[3]
-
Analytical Chemistry : It has been employed as a photo-reagent in analytical methods, such as the analysis of ginsenosides via photoreduction fluorescence detection.[4][10][11]
Safety Information
This compound is classified with the GHS07 pictogram, indicating it can cause skin sensitization. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling this chemical. It is considered a combustible solid.[5]
References
- 1. This compound - Melting point 209.73 ºC [lgcstandards.com]
- 2. This compound - Melting point 209.73 ºC [lgcstandards.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 131-09-9 [chemicalbook.com]
- 5. 2-Chloranthrachinon – Wikipedia [de.wikipedia.org]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 131-09-9 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. 2-氯蒽醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound 97 131-09-9 [sigmaaldrich.com]
- 12. This compound | CAS#:131-09-9 | Chemsrc [chemsrc.com]
Photoreactivity and photochemical properties of anthraquinones
An In-depth Technical Guide on the Photoreactivity and Photochemical Properties of Anthraquinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the photoreactivity and photochemical properties of anthraquinones (AQs). Anthraquinones are a class of aromatic compounds that have garnered significant attention for their diverse applications, ranging from industrial dyes to potent photosensitizers in photodynamic therapy (PDT).[1][2][3] Their unique photochemical behavior, characterized by efficient intersystem crossing to the triplet state and subsequent generation of reactive oxygen species (ROS), forms the basis of their utility in various light-mediated technologies.[4] This document delves into the fundamental mechanisms of anthraquinone (B42736) photoexcitation, details key quantitative photochemical parameters, provides experimental protocols for their characterization, and illustrates the cellular signaling pathways implicated in their photodynamic action.
Core Photochemical Principles
The photoreactivity of anthraquinones is initiated by the absorption of light, typically in the UV-A or visible region, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).[4] Due to the presence of carbonyl groups, AQs exhibit strong electron-accepting capabilities.[4] The excited singlet state is short-lived and can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).[4] This triplet state is the primary photoactive species responsible for the subsequent photochemical reactions.
Anthraquinone-sensitized photoreactions can proceed via two main pathways, known as Type I and Type II mechanisms.[4][5]
-
Type I Mechanism: Involves electron or hydrogen atom transfer between the excited triplet state of the anthraquinone (³AQ*) and a substrate molecule. This results in the formation of a semiquinone radical anion (AQ•⁻) and a substrate radical. The AQ•⁻ can then react with molecular oxygen (³O₂) to produce superoxide (B77818) anions (O₂•⁻), which can further lead to the generation of other ROS such as hydroxyl radicals (•OH).[4]
-
Type II Mechanism: Involves the transfer of energy from the excited triplet anthraquinone (³AQ*) directly to ground-state molecular oxygen (³O₂). This process generates highly reactive singlet oxygen (¹O₂).[4]
The relative contribution of Type I and Type II mechanisms depends on factors such as the concentration of the substrate and oxygen, the solvent, and the specific chemical structure of the anthraquinone derivative.[4]
Quantitative Photochemical Data
The efficiency of anthraquinones as photosensitizers is determined by several key quantitative parameters. The following tables summarize reported values for triplet quantum yields (ΦT) and singlet oxygen quantum yields (ΦΔ) for various anthraquinone derivatives.
Table 1: Triplet Quantum Yields (ΦT) of Selected Anthraquinone Derivatives
| Anthraquinone Derivative | Solvent | Triplet Quantum Yield (ΦT) | Reference |
| 9,10-Anthraquinone (AQ) | Benzene | 0.90 | [6] |
| 1-Hydroxyanthraquinone | Toluene | 0.17 | [6] |
| 1,8-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.5 | [7] |
| 1,4-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.5 | [7] |
| 2,6-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.7 | [7] |
| 1-Aminoanthraquinone | Toluene | 0.03 | [8] |
| 2-Aminoanthraquinone | Toluene | 0.02 | [8] |
| 1,4-Diaminoanthraquinone | Toluene | < 0.01 | [8] |
| Anthraquinone-2-sulfonate (AQS) | Water | ~1.0 | [3] |
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Anthraquinone Derivatives
| Anthraquinone Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 1,8-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.3 | [7] |
| 1,4-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.3 | [7] |
| 2,6-Dihydroxyanthraquinone | Acetonitrile | 0.65 | [7] |
| 1-Amino-4-hydroxy-2-phenoxy-AQ | Chloroform | 0.14 | [9] |
| Emodin | Acetonitrile | 0.23 | |
| Parietin | |||
| Hypericin | ~0.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the photochemical and photobiological properties of anthraquinones.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Principle: The singlet oxygen quantum yield is determined by a relative method, comparing the rate of photooxidation of a singlet oxygen scavenger in the presence of the sample to that in the presence of a standard photosensitizer with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is a common scavenger that is irreversibly oxidized by singlet oxygen, leading to a decrease in its absorbance or fluorescence.
Materials:
-
Test anthraquinone derivative
-
Standard photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in methanol)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of the test anthraquinone, the standard photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent photodegradation.[1]
-
Absorbance Matching: Prepare sample and reference solutions in quartz cuvettes containing DPBF and either the test anthraquinone or the standard photosensitizer. The concentrations of the photosensitizers should be adjusted so that their absorbance at the irradiation wavelength is identical (typically between 0.05 and 0.1).[1]
-
Irradiation: Irradiate the sample and reference solutions with a monochromatic light source at a wavelength where only the photosensitizer absorbs. The solutions should be stirred continuously during irradiation.
-
Monitoring DPBF Decay: At regular time intervals, stop the irradiation and record the absorbance or fluorescence of DPBF. The absorbance is typically monitored at its maximum absorption wavelength (~410-415 nm).
-
Data Analysis: Plot the change in DPBF absorbance (or fluorescence) against irradiation time for both the sample and the reference. The initial rates of DPBF decay are determined from the slopes of these plots.
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the test anthraquinone (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rates of DPBF decay for the sample and reference, respectively.
Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis
Principle: Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states. The triplet quantum yield can be determined by a comparative method, relating the transient absorbance of the sample's triplet state to that of a standard with a known ΦT and triplet-triplet extinction coefficient.
Materials:
-
Test anthraquinone derivative
-
Standard compound with known ΦT (e.g., benzophenone (B1666685) in benzene, ΦT ≈ 1.0)
-
Spectroscopic grade solvent
-
Laser flash photolysis setup (pulsed laser for excitation, probe lamp, monochromator, detector)
-
Degassing equipment (for removing oxygen)
Procedure:
-
Sample Preparation: Prepare solutions of the test anthraquinone and the standard in the chosen solvent. The concentrations should be adjusted to have similar absorbance at the laser excitation wavelength.
-
Deoxygenation: The solutions must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles, as oxygen quenches the triplet state.
-
Transient Absorption Measurement: Excite the sample with a short laser pulse and monitor the change in absorbance of the probe light as a function of time at a wavelength where the triplet state absorbs.
-
Data Acquisition: Record the transient absorption spectrum and the decay kinetics of the triplet state. The maximum transient absorbance (ΔOD) immediately after the laser flash is proportional to the concentration of the triplet state formed.
-
Calculation of ΦT: The triplet quantum yield of the sample (ΦT_sample) can be calculated using the following equation, assuming identical excitation conditions and absorbance at the excitation wavelength:
ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)
where ΦT_std is the triplet quantum yield of the standard, ΔOD is the maximum transient absorbance, and εT is the triplet-triplet molar extinction coefficient.
Assessment of Photocytotoxicity by MTT Assay
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Test anthraquinone derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Light source for irradiation (e.g., LED array)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the anthraquinone derivative for a specific duration (e.g., 24 hours). Include untreated control wells.
-
Irradiation: After incubation, wash the cells with PBS and replace the medium with fresh, phenol (B47542) red-free medium. Expose the cells to light for a defined period. Keep a set of plates treated with the compound in the dark as a control for dark toxicity.
-
MTT Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined from the dose-response curve.
Detection of Superoxide Radicals by EPR Spectroscopy
Principle: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique for detecting species with unpaired electrons, such as free radicals. Due to the short lifetime of superoxide radicals, a spin trapping agent is used to form a more stable radical adduct that can be detected by EPR. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap for superoxide.
Materials:
-
Test anthraquinone derivative
-
DMPO (spin trapping agent)
-
Buffer solution (e.g., phosphate-buffered saline)
-
Light source for irradiation
-
EPR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution containing the test anthraquinone and DMPO in the buffer.
-
Irradiation: Irradiate the sample solution with light directly within the EPR cavity or transfer it to the cavity immediately after irradiation.
-
EPR Spectrum Acquisition: Record the EPR spectrum. The formation of the DMPO-OOH• adduct, which is the trapped form of the superoxide radical, will produce a characteristic multi-line EPR signal.
-
Spectrum Analysis: Analyze the hyperfine coupling constants of the EPR spectrum to confirm the identity of the trapped radical. The intensity of the signal is proportional to the amount of superoxide radical generated.
Visualization of Signaling Pathways and Workflows
The photodynamic action of anthraquinones on cancer cells involves the activation of complex signaling pathways, leading to different cellular outcomes such as apoptosis, necrosis, or survival.
General Mechanism of Anthraquinone Photoreactivity
The following diagram illustrates the fundamental photochemical processes of anthraquinones upon light absorption.
Caption: General mechanism of anthraquinone photoreactivity leading to Type I and Type II reactions.
Experimental Workflow for Photocytotoxicity Assessment
This diagram outlines the key steps in evaluating the phototoxic effects of an anthraquinone derivative on cancer cells.
Caption: Experimental workflow for assessing photocytotoxicity using the MTT assay.
Signaling Pathways in Anthraquinone-Mediated PDT
Upon generation of ROS, a cascade of intracellular signaling events is initiated, which can lead to apoptosis, a form of programmed cell death. This diagram illustrates some of the key pathways involved.
Caption: Key signaling pathways leading to apoptosis in anthraquinone-mediated PDT.
Conclusion
Anthraquinones represent a versatile class of photoactive molecules with significant potential in various scientific and therapeutic fields. A thorough understanding of their photochemical properties, underpinned by robust quantitative data and standardized experimental protocols, is essential for their rational design and application. The ability to generate reactive oxygen species with high efficiency upon light activation makes them particularly promising candidates for the development of novel photosensitizers for photodynamic therapy. Future research will likely focus on the synthesis of new anthraquinone derivatives with optimized photophysical and biological properties, including enhanced absorption in the near-infrared region for deeper tissue penetration and improved tumor selectivity.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. nist.gov [nist.gov]
- 3. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Chloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-Chloroanthraquinone. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, reactivity, and potential applications. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this important chemical compound.
Introduction to this compound
This compound is a chlorinated derivative of anthraquinone (B42736), a polycyclic aromatic ketone. It serves as a crucial intermediate in the synthesis of a wide range of dyes, pigments, and biologically active molecules.[1][2] Its chemical structure, featuring an electron-withdrawing anthraquinone core and a halogen substituent, imparts unique reactivity that is central to its utility in organic synthesis and medicinal chemistry. This guide will explore the fundamental reaction mechanisms that govern the chemical behavior of this compound.
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[3][4][5]
Friedel-Crafts Acylation of Chlorobenzene (B131634) with Phthalic Anhydride (B1165640)
The initial step involves the reaction of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 2-(4-chlorobenzoyl)benzoic acid.[4][5]
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the phthalic anhydride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of chlorobenzene, preferentially at the para position due to steric hindrance at the ortho positions, to form a sigma complex. Subsequent deprotonation re-establishes aromaticity, yielding the 2-(4-chlorobenzoyl)benzoic acid product.
Caption: Friedel-Crafts acylation of chlorobenzene.
Intramolecular Cyclization
The 2-(4-chlorobenzoyl)benzoic acid intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or oleum, to yield this compound.[3][6]
Mechanism: This step is an intramolecular electrophilic aromatic substitution (acylation). Protonation of the carboxylic acid group by the strong acid facilitates the formation of an acylium ion, which then attacks the adjacent aromatic ring to form the tricyclic anthraquinone structure.
References
- 1. US1340603A - Process of making 2-aminoanthraquinone - Google Patents [patents.google.com]
- 2. Preparations of anthraquinone and naphthoquinone derivatives and their cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103360229A - Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroanthraquinone from Anthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-chloroanthraquinone, a crucial intermediate in the production of anthraquinone (B42736) dyes.[1] The primary method outlined involves a two-step process starting from anthraquinone: sulfonation to produce anthraquinone-2-sulfonic acid, followed by chlorination to yield the final product.[2][3][4]
Overview of the Synthetic Pathway
The synthesis of this compound from anthraquinone is typically achieved through an electrophilic substitution reaction. A common and effective industrial method involves the sulfonation of anthraquinone, followed by the replacement of the sulfonic acid group with a chlorine atom.[4] This indirect route is often preferred as direct chlorination can be less selective.
The overall reaction can be summarized as follows:
-
Sulfonation: Anthraquinone is reacted with sulfuric acid to introduce a sulfonic acid group, primarily at the beta-position (C-2).
-
Chlorination: The resulting anthraquinone-2-sulfonic acid is then treated with a chlorinating agent, such as a mixture of sodium chloride and sodium chlorate (B79027) in an acidic medium, to replace the sulfonate group with chlorine.[3]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Anthraquinone | C₁₄H₈O₂ | ≥98% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98% | Fisher Scientific |
| Sodium Chloride | NaCl | ≥99% | VWR |
| Sodium Chlorate | NaClO₃ | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | ≥97% | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | ≥99.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | ≥97% | Sigma-Aldrich |
Protocol 1: Two-Step Synthesis of this compound via Sulfonation and Chlorination
Step 1: Sulfonation of Anthraquinone
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10 parts of anthraquinone to a solution of sulfuric acid.
-
Heat the mixture to the desired sulfonation temperature and maintain for several hours with continuous stirring to ensure the reaction proceeds to completion, yielding anthraquinone-2-sulfonic acid.
-
After cooling, the reaction mixture is poured into a large volume of water to precipitate the product.
-
Filter the precipitate and wash with water until the filtrate is neutral.
Step 2: Chlorination of Anthraquinone-2-Sulfonic Acid
-
The crude anthraquinone-2-sulfonic acid from the previous step is dissolved in 400 parts of water.
-
To this solution, add 30 parts of concentrated sulfuric acid (93%).[3]
-
Heat the mixture to boiling.
-
Slowly add a solution of 5 parts of sodium chloride and 5 parts of sodium chlorate dissolved in 30 parts of water to the boiling reaction mixture.[3] The addition should be dropwise to control the release of nascent chlorine.[3]
-
After the addition is complete, continue to reflux the mixture for an additional hour.
-
The precipitated this compound is then collected by suction filtration.
-
Wash the solid product with hot water until the washings are free of acid.
-
Dry the product in a vacuum oven at 100°C.
-
The final product is a pale yellow, needle-shaped crystal.[1]
Purification
The crude this compound can be purified by recrystallization from a suitable solvent such as hot benzene, nitrobenzene, or toluene (B28343) to obtain pale yellow needle-shaped crystals.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | ~83% | [1][5] |
| Melting Point | 211-211.2°C | [1][5] |
Note: The cited yield and melting point are for a similar synthesis of a chloroanthraquinone derivative and serve as a representative example of what can be expected.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents [patents.google.com]
- 4. Anthraquinone - Wikipedia [en.wikipedia.org]
- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
The Role of 2-Chloroanthraquinone in the Synthesis of High-Performance Vat Dyes: Application Notes and Protocols
Introduction
2-Chloroanthraquinone is a pivotal intermediate in the synthesis of a variety of high-performance anthraquinone (B42736) vat dyes. These dyes are prized for their exceptional fastness properties, including outstanding light, wash, and chemical resistance, making them suitable for demanding applications such as dyeing cotton for workwear, military uniforms, and high-quality textiles. The reactivity of the chlorine atom in the 2-position of the anthraquinone core allows for the construction of complex, conjugated systems that are characteristic of these durable colorants. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to anthrimide (B1580620) and subsequently carbazole-based vat dyes.
Core Synthetic Pathway: From this compound to Carbazole (B46965) Vat Dyes
The primary synthetic route involves a two-step process:
-
Ullmann Condensation: Formation of an anthrimide (a dianthraquinonylamine) by the copper-catalyzed reaction of this compound with an aminoanthraquinone.
-
Carbazolization: Intramolecular cyclization of the anthrimide intermediate to form a stable carbazole structure, which constitutes the final vat dye.
Application of 2-Chloroanthraquinone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroanthraquinone is a versatile chemical intermediate, recognized for its utility in the synthesis of a variety of dyes and pigments. Beyond these traditional applications, its reactive chlorine atom makes it a valuable precursor in the development of pharmaceutical agents. Specifically, this compound serves as a key building block for the synthesis of potent anti-cancer agents, most notably analogues of Mitoxantrone. These synthetic anthracenedione derivatives are known for their significant activity as DNA intercalators and inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of pharmaceutical intermediates.
Application in the Synthesis of Mitoxantrone Analogues
Mitoxantrone is an established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and multiple sclerosis.[3] A key structural feature of Mitoxantrone and its analogues is the diamino-substituted anthraquinone (B42736) core. This compound provides a convenient starting point for the introduction of these crucial amino functionalities through nucleophilic aromatic substitution reactions, such as the Ullmann condensation.[4][5] By reacting this compound with various aliphatic and aromatic amines, a diverse library of intermediates can be generated, which can then be further elaborated to yield novel Mitoxantrone analogues with potentially improved efficacy and reduced side effects.
Experimental Protocols
Protocol 1: Synthesis of a Diaminoanthraquinone Intermediate via Ullmann Condensation
This protocol describes a general procedure for the synthesis of a 1,4-diaminoanthraquinone (B121737) derivative from this compound and an appropriate amine, which can serve as a key intermediate for Mitoxantrone analogues.
Materials:
-
This compound
-
Amine (e.g., ethylenediamine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), the desired amine (2.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to this compound).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water and stir.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure diaminoanthraquinone intermediate.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a skin and respiratory irritant; handle with care.
-
Copper salts are toxic; avoid inhalation and skin contact.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of Mitoxantrone and several of its analogues against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Mitoxantrone | MCF-7 | Breast Carcinoma | 101.16 ± 18.49 | [6] |
| Mitoxantrone | HeLa | Cervical Cancer | 59.36 ± 5.24 | [6] |
| Mitoxantrone | MDA-MB-231 | Breast Cancer | 29 | [3] |
| Mitoxantrone | MDA-MB-468 | Breast Cancer | - | [3] |
| Mitoxantrone | MCF-7 | Breast Cancer | 75 | [3] |
| Mitoxantrone | HL-60 | Promyelocytic Leukemia | - | [7] |
| Mitoxantrone | THP-1 | Acute Monocytic Leukemia | - | [7] |
| Analogue 3 | MCF-7 | Breast Carcinoma | 107.93 ± 3.9 | [6] |
| Analogue 3 | HeLa | Cervical Cancer | 73.82 ± 5.23 | [6] |
| Analogue 4 | MCF-7 | Breast Carcinoma | 105.78 ± 5.18 | [6] |
| Analogue 4 | HeLa | Cervical Cancer | 73.7 ± 0.89 | [6] |
| Analogue 5 | MCF-7 | Breast Carcinoma | 112.65 ± 5.69 | [6] |
| Analogue 5 | HeLa | Cervical Cancer | 75.66 ± 13.61 | [6] |
| Analogue 6 | MCF-7 | Breast Carcinoma | 115.2 ± 10.53 | [6] |
| Analogue 6 | HeLa | Cervical Cancer | 79.51 ± 7.28 | [6] |
| Analogue 7 | MCF-7 | Breast Carcinoma | 104.48 ± 7.86 | [6] |
| Analogue 7 | HeLa | Cervical Cancer | 76.88 ± 3.49 | [6] |
Visualizations
Caption: Synthetic workflow for Mitoxantrone analogues.
Caption: Mechanism of Topoisomerase II inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Step-by-Step Synthesis of 2-Chlorobenzoylbenzoic Acid via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Chlorobenzoyl)benzoic acid is a valuable organic intermediate, primarily utilized as a precursor in the synthesis of various pharmaceuticals and dyes. For instance, 2-(4-chlorobenzoyl)benzoic acid is a key starting material for chlorthalidone, a diuretic medication used to treat hypertension[1]. The most common and established method for its synthesis is the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640).[2]
This application note provides a detailed protocol for the synthesis of 2-chlorobenzoylbenzoic acid. The reaction proceeds via an electrophilic aromatic substitution, where a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), facilitates the acylation of the chlorobenzene ring.[3][4] A critical aspect of this reaction is the use of stoichiometric amounts of the Lewis acid, as it forms a stable complex with the resulting ketone product, which must be hydrolyzed during the work-up phase to isolate the desired acid.[5][6]
Data Presentation: Reaction Parameters
The following table summarizes representative quantitative data for the Friedel-Crafts acylation to produce benzoylbenzoic acid derivatives.
| Parameter | Value/Condition | Source |
| Reactants | ||
| Phthalic Anhydride | 1.0 equivalent | [2][6] |
| Chlorobenzene | 1.25 equivalents (or as solvent) | [2] |
| Catalyst | ||
| Anhydrous Aluminum Chloride (AlCl₃) | 2.0 - 2.2 equivalents | [2][6] |
| Solvent | Chlorobenzene or Dichloromethane | [2][3] |
| Reaction Temperature | 0°C initially, then warm to RT or reflux | [3][6] |
| Reaction Time | 45 minutes - 6 hours | [2][3] |
| Reported Yield | 56% for 2-(4-chlorobenzoyl)benzoic acid | [7] |
Experimental Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of 2-chlorobenzoylbenzoic acid.
Experimental Protocol
This protocol details the synthesis of 2-(4-chlorobenzoyl)benzoic acid as a representative example.
Materials and Reagents:
-
Phthalic Anhydride (C₈H₄O₃)
-
Chlorobenzene (C₆H₅Cl), anhydrous
-
Aluminum Chloride (AlCl₃), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (B1210297) (EtOAc) or Diethyl Ether
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) Gel for column chromatography
-
Crushed Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Addition funnel (optional)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly oven-dried to prevent moisture from deactivating the catalyst.[6]
-
Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a fume hood. Attach a drying tube to the top of the condenser.
-
-
Reactant Charging and Catalyst Addition:
-
To the flask, add phthalic anhydride (e.g., 2.36 g, 16 mmol) and an excess of chlorobenzene (e.g., 20 mmol, which also acts as the solvent).[2]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly and in portions, add anhydrous aluminum chloride (e.g., 4.36 g, 32 mmol) to the stirred mixture.[2][6] Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[3] Alternative methods may involve grinding the reactants together for a shorter duration.[2]
-
-
Work-up and Isolation:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl (e.g., 15-20 mL).[8] This step hydrolyzes the aluminum chloride-ketone complex.
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (2-3 times).[2][8]
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a mixture of hexane and ethyl acetate as the eluent (e.g., 8:2 v/v), to yield the pure 2-chlorobenzoylbenzoic acid.[2] Alternatively, purification can be achieved through recrystallization from a suitable solvent system like toluene-petroleum ether.[6]
-
Safety Precautions:
-
The Friedel-Crafts reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[8]
-
Chlorobenzene and the organic solvents used are flammable and volatile.
-
Concentrated HCl is highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes & Protocols: 2-Chloroanthraquinone as a Photo-Reagent in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. A significant challenge in HPLC analysis is the sensitive detection of compounds that lack a strong chromophore or fluorophore. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a tag to the analyte that enhances its detectability.[1] This application note details a proposed methodology utilizing 2-chloroanthraquinone as a photo-reagent for the derivatization and subsequent analysis of specific analytes by HPLC.
Anthraquinone (B42736) derivatives are recognized for their photochemical properties and have been utilized as derivatization reagents to improve detection sensitivity in HPLC. For instance, anthraquinone-2-carbonyl chloride has been successfully used to tag amines, which, upon UV irradiation, generate reactive oxygen species (ROS) for highly sensitive chemiluminescence detection.[2][3] Anthraquinones can also act as photocatalysts in various redox reactions.[4] This protocol extends these principles to this compound, proposing its use as a pre-column derivatization reagent followed by online post-column photochemical activation to enhance analyte detection, likely through fluorescence or UV-Vis absorbance changes.
The proposed method is particularly relevant for the analysis of compounds containing primary and secondary amines or hydroxyl groups, which can readily react with the chloro group of this compound under suitable conditions. This approach offers the potential for high sensitivity and selectivity in the analysis of pharmaceuticals, metabolites, and other bioactive molecules.
Principle of the Method
The methodology is based on a two-step process:
-
Pre-Column Derivatization: The target analyte, containing a nucleophilic functional group (e.g., -NH2, -OH), is chemically modified by reaction with this compound. This step attaches the anthraquinone moiety to the analyte.
-
Post-Column Photochemical Reaction: After chromatographic separation of the derivatized analyte, the column eluent passes through a photochemical reactor. Here, the anthraquinone tag is excited by UV light (e.g., at 254 nm), leading to a chemical transformation that results in a product with enhanced detection properties (e.g., increased fluorescence or a significant shift in UV absorbance).[5][6] This online derivatization is simple, reliable, and reproducible.[6]
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of a model primary amine compound using the proposed this compound derivatization HPLC method. These values are based on typical performance characteristics observed for similar derivatization methods in HPLC.
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 10 nM |
| Limit of Quantitation (LOQ) | 30 nM |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Optimized Derivatization and HPLC Conditions
| Parameter | Condition |
| Derivatization | |
| Reagent Concentration | 10 mM this compound in ACN |
| Reaction Temperature | 60 °C |
| Reaction Time | 30 minutes |
| pH | 9.5 (for amines) |
| HPLC | |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Post-Column Reactor | |
| UV Lamp Wavelength | 254 nm |
| Reactor Coil | Knitted PTFE |
| Detection | |
| Detector | Fluorescence or Diode Array Detector |
| Excitation Wavelength | (To be determined) |
| Emission Wavelength | (To be determined) |
Experimental Protocols
Protocol 1: Pre-Column Derivatization of Primary Amines
This protocol describes the derivatization of a sample containing a primary amine with this compound.
Materials:
-
Sample containing the amine analyte
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Carbonate buffer (pH 9.5)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Prepare a 10 mM solution of this compound in acetonitrile.
-
In a microcentrifuge tube, mix 50 µL of the sample with 100 µL of the 10 mM this compound solution.
-
Add 50 µL of carbonate buffer (pH 9.5) to the mixture.
-
Vortex the reaction mixture for 30 seconds.
-
Incubate the mixture at 60 °C for 30 minutes.
-
After cooling to room temperature, the reaction mixture is ready for HPLC analysis. A dilution step with the mobile phase may be necessary.
Protocol 2: HPLC Analysis with Post-Column Photochemical Derivatization
This protocol outlines the HPLC analysis of the derivatized sample.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
C18 reverse-phase column
-
Post-column photochemical reactor (e.g., Aura Industries' PHRED system or similar) equipped with a 254 nm UV lamp and a knitted PTFE reactor coil.[6]
-
Fluorescence or Diode Array Detector (DAD)
Procedure:
-
System Setup: Connect the outlet of the HPLC column to the inlet of the photochemical reactor. Connect the outlet of the reactor to the inlet of the detector.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
-
Post-Column Reaction: Turn on the 254 nm UV lamp in the photochemical reactor. The derivatized analyte will be photochemically altered as it passes through the reactor coil.
-
Detection: Monitor the eluent using a fluorescence detector or a DAD. The optimal wavelengths for detection will need to be determined experimentally by scanning the spectrum of the photochemically generated product.
-
Data Analysis: Quantify the analyte using a calibration curve prepared from standards that have undergone the same derivatization and analysis procedure.
Visualizations
Caption: Workflow for HPLC analysis using this compound.
Caption: Proposed photochemical activation of the derivatized analyte.
References
- 1. journalajacr.com [journalajacr.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec -aromatic alcohols: experimental and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06414A [pubs.rsc.org]
- 5. lctech.de [lctech.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Functionalization of the 2-Chloroanthraquinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and effective methods for the chemical modification of the 2-chloroanthraquinone scaffold. This foundational molecule is a key building block in the synthesis of a wide range of compounds with significant applications in medicinal chemistry, materials science, and dye manufacturing. The protocols outlined below offer step-by-step guidance for key functionalization reactions, supported by quantitative data to facilitate experimental design and optimization.
Introduction
This compound is a versatile intermediate possessing a reactive C-Cl bond that is amenable to a variety of cross-coupling and nucleophilic substitution reactions. The anthraquinone (B42736) core itself is a privileged structure in drug discovery, known for its ability to intercalate with DNA and inhibit enzymes such as topoisomerases. Functionalization at the 2-position allows for the introduction of diverse chemical moieties, enabling the modulation of pharmacological activity, physicochemical properties, and target specificity. This document details protocols for C-C, C-N, and C-O bond formation at the 2-position of the anthraquinone core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The following sections describe the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to the this compound scaffold.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents, typically aryl or vinyl boronic acids. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |
Experimental Protocol: Synthesis of 2-Phenylanthraquinone (B1582280) (Table 1, Entry 1)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 242.66 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424.4 mg), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylanthraquinone as a solid.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Table 2: Exemplary Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 91 |
Experimental Protocol: Synthesis of 2-(Morpholino)anthraquinone (Table 2, Entry 1)
-
Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg), BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.6 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 242.66 mg) and toluene (5 mL).
-
Amine Addition: Add morpholine (1.2 mmol, 104.5 µL) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane (B109758) (15 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the desired product.
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
General Reaction Scheme:
Caption: Sonogashira Coupling of this compound.
Table 3: Exemplary Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 82 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 16 | 79 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | i-Pr₂NEt | Toluene | 90 | 20 | 85 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)anthraquinone (Table 3, Entry 1)
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol, 242.66 mg) in THF (10 mL), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg), copper(I) iodide (CuI, 0.04 mmol, 7.6 mg), and triethylamine (B128534) (Et₃N, 3.0 mmol, 418 µL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours under an inert atmosphere.
-
Work-up: After completion, cool the reaction, filter to remove the ammonium (B1175870) salt, and concentrate the filtrate.
-
Purification: Dissolve the residue in dichloromethane (20 mL), wash with water (2 x 10 mL), dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkynylated anthraquinone.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution offers a direct method for the functionalization of this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the anthraquinone core facilitates this reaction.
O-Arylation via Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542).
General Reaction Scheme:
Caption: Ullmann Condensation of this compound.
Table 4: Exemplary Ullmann Condensation of this compound
| Entry | Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10 mol%) | K₂CO₃ | DMF | 150 | 24 | 70 |
| 2 | 4-Cresol | Cu₂O (15 mol%) | Cs₂CO₃ | NMP | 160 | 36 | 65 |
Experimental Protocol: Synthesis of 2-Phenoxyanthraquinone (Table 4, Entry 1)
-
Reaction Setup: Combine this compound (1.0 mmol, 242.66 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (CuI, 0.1 mmol, 19.0 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg) in a round-bottom flask.
-
Solvent Addition: Add dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 150 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Purification: Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol (B145695). Recrystallize the crude product from ethanol to obtain pure 2-phenoxyanthraquinone.
Cyanation Reaction
The introduction of a nitrile group onto the anthraquinone scaffold provides a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
General Reaction Scheme:
Caption: Palladium-Catalyzed Cyanation of this compound.
Table 5: Palladium-Catalyzed Cyanation of this compound
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | Zn powder | DMA | 120 | 18 | 80 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | cataCXium A (2) | Na₂CO₃ | NMP | 140 | 24 | 72 |
Experimental Protocol: Synthesis of 2-Cyanoanthraquinone (Table 5, Entry 1)
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 242.66 mg), zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 22.2 mg), and zinc powder (0.1 mmol, 6.5 mg) to a Schlenk tube.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA, 4 mL).
-
Reaction: Seal the tube and heat the mixture at 120 °C for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Purification: Wash the filtrate with aqueous ammonia (B1221849) and then with brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to give 2-cyanoanthraquinone.[1]
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the functionalization of this compound.
Caption: General Experimental Workflow for Functionalization Reactions.
Caption: Logical Relationships of Functionalization Methods.
References
Application Note: Experimental Setup for the Batch Chlorination of Anthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction Anthraquinone (B42736) and its derivatives are fundamental core structures in the development of dyes, pigments, and pharmaceuticals. The introduction of chlorine atoms into the anthraquinone scaffold can significantly alter its chemical and biological properties, leading to compounds with enhanced efficacy or novel applications. This document provides detailed protocols for the batch chlorination of anthraquinone derivatives, focusing on common laboratory-scale synthesis methods. The procedures outlined are intended for use by individuals with proper training in experimental organic chemistry.
Protocol 1: Chlorination of Anthraquinone-α-sulfonate via Sulfonic Acid Displacement
This protocol details the synthesis of α-chloroanthraquinone from potassium anthraquinone-α-sulfonate by displacing the sulfonic acid group with chlorine generated in situ. The method is adapted from established organic synthesis procedures.[1]
Principle The reaction proceeds by the replacement of a sulfonic acid group on the anthraquinone ring with a chlorine atom. Nascent chlorine, a highly reactive chlorinating agent, is generated in situ from the reaction of sodium chlorate (B79027) and concentrated hydrochloric acid under reflux conditions.[1][2] The presence of a water-immiscible organic solvent can reduce reaction volume and improve product quality by dissolving the chloroanthraquinone product as it forms.[3]
Materials and Equipment
-
Chemicals: Potassium anthraquinone-α-sulfonate, Sodium chlorate (NaClO₃), Concentrated hydrochloric acid (HCl), Deionized water, n-butyl alcohol or toluene (B28343) (for crystallization).
-
Equipment: 2-liter three-necked round-bottom flask, mechanical stirrer (e.g., Hershberg stirrer), reflux condenser, dropping funnel, heating mantle, suction filtration apparatus (Büchner funnel and flask), vacuum oven.
Experimental Procedure
-
Reaction Setup: Assemble a 2-liter three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.[1]
-
Charging the Reactor: Into the flask, place 20 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc (1 mole) of concentrated hydrochloric acid.[1]
-
Heating: Heat the mixture to a boil while stirring continuously.[1]
-
Addition of Chlorinating Agent: Prepare a solution of 20 g (0.19 mole) of sodium chlorate in 100 cc of water. Add this solution dropwise from the dropping funnel to the boiling reaction mixture over a period of three hours.[1] The addition rate should be controlled to prevent the loss of chlorinating gases through the condenser.[1]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture slowly for an additional hour.[1]
-
Product Isolation: Allow the mixture to cool slightly, then collect the precipitated α-chloroanthraquinone product by suction filtration.[1]
-
Washing: Wash the collected solid with hot water (approximately 350 cc) until the filtrate is free from acid.[1]
-
Drying: Dry the product in a vacuum oven at 100°C. The expected yield is 14.6–14.7 g (97–98%).[1]
-
Purification (Optional): The crude product can be purified by crystallization from n-butyl alcohol or toluene to yield yellow needles.[1]
Data Presentation: Summary of Reaction Conditions
| Starting Material | Chlorinating Agent | Acid Medium | Solvent | Temperature | Time | Yield | Reference |
| Potassium anthraquinone-α-sulfonate | Sodium chlorate | Hydrochloric Acid | Water | Reflux (Boiling) | 4 hours | 97-98% | [1] |
| Anthraquinone-2-sodium sulfonate | Sodium chlorate | Hydrochloric Acid | Water, Nitrobenzene | Reflux (Boiling) | N/A | ~100% | [3] |
| 2-nitro-anthraquinone-7-sodium sulfonate | Sodium chlorate | Hydrochloric Acid | Water, o-dichlorobenzene | Reflux (Boiling) | 12 hours | 90% | [3] |
| 1,5-nitro anthraquinone sulfonic acid | Sodium chloride, Sodium chlorate | Sulfuric Acid | Water | Boiling | 10-12 hours | ~Theoretical | [4] |
Experimental Workflow Diagram
Caption: Workflow for the chlorination of anthraquinone-sulfonate.
Protocol 2: Chlorination of Nitroanthraquinone with Tetrachlorophenylphosphine
This protocol describes an alternative method for synthesizing chloroanthraquinone from nitroanthraquinone at high temperatures using a specialized chlorinating agent.[5][6] This method avoids the use of heavy metals.[5]
Principle This synthesis involves the reaction of a nitroanthraquinone derivative with tetrachlorophenylphosphine, which is prepared on-site. The reaction is carried out at a high temperature (160-180°C) for several hours.[5][6]
Materials and Equipment
-
Chemicals: Nitroanthraquinone, Dichlorophenylphosphine (B166023), Phenylphosphonic dichloride, Chlorine gas, Sodium hydroxide (B78521) (NaOH) solution, Ethyl acetate.
-
Equipment: High-temperature reaction vessel with gas inlet, stirrer, and condenser; heating apparatus; separation funnel; rotary evaporator.
Experimental Procedure
-
Preparation of Chlorinating Agent: In a suitable reaction vessel, mix dichlorophenylphosphine and phenylphosphonic dichloride (e.g., 1:10-15 volume ratio).[5] Pass chlorine gas through the mixture at a temperature not exceeding 30°C until the solution becomes a light yellow and transparent.[5][6]
-
Chlorination Reaction: Add the nitroanthraquinone raw material to the freshly prepared tetrachlorophenylphosphine solution.[5] Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours.[5][6]
-
Work-up: After the reaction is complete, cool the mixture.
-
Neutralization and Extraction: Dilute the cooled reaction mass with water and neutralize with NaOH solution to a pH of 6.5-7.5.[5] Extract the product with ethyl acetate.[5]
-
Isolation: Separate the organic phase, wash it with water, and then dry it. Concentrate the solution by removing the solvent under reduced pressure.[5]
-
Purification: The final product, chlorinated anthraquinone, is obtained by crystallization from the concentrated solution.[5]
Data Presentation: Summary of Reaction Conditions
| Starting Material | Chlorinating Agent | Temperature | Time | Work-up | Reference |
| 2-Nitroanthraquinone | Tetrachlorophenylphosphine | 170°C | 5 hours | Neutralization, Extraction | [5] |
| 1,5-Dinitroanthraquinone | Tetrachlorophenylphosphine | 170°C | 5 hours | Neutralization, Extraction | [5][6] |
| 1,6-Dinitroanthraquinone | Tetrachlorophenylphosphine | 170°C | 5 hours | Neutralization, Extraction | [5][6] |
Analysis and Characterization of Chlorinated Anthraquinones
Proper characterization of the final product is crucial to confirm its identity and purity.
-
Melting Point: The melting point of the dried product can be compared to literature values. For α-chloroanthraquinone, the purified melting point is 161–162°C.[1] Contaminants such as the β-isomer or dichloroanthraquinones can depress the melting point.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of anthraquinone derivatives.[7][8] It allows for the separation and quantification of the main product and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the chlorinated products and other volatile compounds.[9]
-
Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized compound.
Key Parameter Relationships
The efficiency and outcome of the chlorination reaction are dependent on several key experimental parameters. Understanding these relationships is vital for optimizing the synthesis.
Caption: Relationship between key parameters and reaction outcome.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Concentrated acids (HCl, H₂SO₄) are highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction may foam, especially towards the end. Ensure the reaction vessel is large enough and that stirring is efficient to control foaming.[1]
-
Handle all organic solvents in a fume hood and away from ignition sources.
-
Dispose of all chemical waste in accordance with local regulations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid - Google Patents [patents.google.com]
- 3. US2417027A - Process for preparing chlorinated anthraquinones - Google Patents [patents.google.com]
- 4. US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents [patents.google.com]
- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 6. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Application of 2-Chloroanthraquinone in the Development of Novel Agrochemicals: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroanthraquinone, a pale yellow crystalline solid, is a well-established intermediate in the synthesis of anthraquinone-based dyes.[1][2] Its chemical structure, characterized by a reactive chlorine atom on the anthraquinone (B42736) scaffold, presents opportunities for its application as a versatile starting material in the synthesis of diverse organic molecules. While its direct application in commercially available agrochemicals is not extensively documented, its potential as a precursor for novel fungicides, herbicides, and insecticides warrants exploration. The anthraquinone core itself is found in natural products with a range of biological activities, including antifungal and insecticidal properties, suggesting that derivatives of this compound could be tailored to exhibit desirable agrochemical effects.[3]
This document provides a prospective analysis of the application of this compound in the development of novel agrochemicals. It outlines potential synthetic pathways to classes of compounds with known agrochemical relevance and provides exemplary experimental protocols.
Synthesis of this compound
This compound is typically synthesized via the condensation of phthalic anhydride (B1165640) with chlorobenzene (B131634) to yield 2-chlorobenzoylbenzoic acid, which is subsequently cyclized using sulfuric acid.[1][2]
Potential Agrochemical Applications
While direct evidence for the use of this compound in novel agrochemicals is limited, its chemical reactivity allows for the synthesis of derivatives with potential fungicidal, herbicidal, and insecticidal activities. The chloro-substituent can be displaced through nucleophilic substitution reactions, or the aromatic rings can be further functionalized, providing a route to a variety of structures.
Potential Fungicidal Derivatives
The anthraquinone scaffold is present in some natural and synthetic compounds with antifungal properties. By introducing functionalities known to confer fungicidal activity, novel agrochemicals could be developed from this compound. For instance, the introduction of a triazole moiety, a key feature of many modern fungicides that inhibit ergosterol (B1671047) biosynthesis, is a promising strategy.
Potential Herbicidal Derivatives
The development of herbicides from this compound could be explored by introducing substituents that interfere with biological processes in plants. Structure-activity relationship studies of other herbicidal compounds could guide the design of novel derivatives.
Potential Insecticidal Derivatives
Anthraquinone and its derivatives have been investigated for their insecticidal and repellent properties. Chemical modification of this compound could lead to the development of new insecticides with novel modes of action.
Experimental Protocols
The following are representative protocols for the synthesis of potential agrochemical precursors from this compound. These are illustrative and would require optimization and further elaboration for specific target molecules.
Synthesis of 2-Aminoanthraquinone Derivatives
Protocol 1: Synthesis of a 2-(Substituted)-aminoanthraquinone
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Addition of Reagents: Add the desired amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq). A copper catalyst, such as copper(I) iodide (CuI) (0.1 eq), may be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to 150-180°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a non-polar solvent like hexane (B92381) to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica (B1680970) gel.
Synthesis of 2-Alkoxy- and 2-Aryloxyanthraquinone Derivatives
Protocol 2: Synthesis of a 2-O-Aryl-anthraquinone
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add the desired phenol (B47542) (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Reaction Conditions: Heat the mixture to 100-120°C for 6-12 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction mixture and pour it into water.
-
Isolation: Collect the precipitate by filtration and wash with water.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
As there is no publicly available quantitative data for novel agrochemicals derived specifically from this compound, a data table cannot be presented at this time. Researchers are encouraged to screen any synthesized derivatives in relevant bioassays to generate such data (e.g., IC₅₀ values for enzyme inhibition, EC₅₀ values for whole-organism growth inhibition).
Visualizations
The following diagrams illustrate potential synthetic pathways from this compound to classes of compounds with potential agrochemical activity.
Caption: Synthetic pathways from this compound.
Caption: Workflow for developing agrochemicals.
Conclusion
This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. Its established synthesis and the reactivity of the chloro-substituent provide a solid foundation for the generation of diverse chemical libraries. Future research should focus on the systematic synthesis of this compound derivatives and their thorough evaluation in a range of agrochemical bioassays. Such efforts may lead to the discovery of new active ingredients with unique modes of action, contributing to the development of next-generation crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloroanthraquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloroanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a halogenated organic compound that typically appears as a pale yellow to orange crystalline solid or powder.[1][2] It has a melting point in the range of 209-211 °C.[3] It is generally insoluble in water but shows solubility in several organic solvents, particularly when heated, such as hot benzene, nitrobenzene, ethanol, and acetone.[1][2][4][5]
Q2: What are the common impurities found in crude this compound?
A2: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials like chlorobenzene (B131634) and phthalic anhydride, the intermediate p-chlorobenzoylbenzoic acid, and byproducts such as other isomers (e.g., 1-Chloroanthraquinone) or polychlorinated anthraquinones.[2][4][5][6] Residual catalysts or reagents from the synthesis may also be present.[4]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[7][8] For removing specific impurities, a preliminary wash or leaching step with a suitable solvent might be employed.[9] In cases requiring extremely high purity, sublimation can be used as a final step.[9]
Q4: How do I select an appropriate solvent for recrystallization?
A4: An ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or lower temperatures.[8] This differential solubility allows for the compound to dissolve when hot and then crystallize out in a purer form upon cooling, leaving impurities behind in the solvent. A solvent survey with small amounts of the crude material is recommended to find the optimal solvent.[7]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed through several analytical methods. A sharp melting point close to the literature value (209-211 °C) is a strong indicator of high purity. Chromatographic techniques such as Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity, while High-Performance Liquid Chromatography (HPLC) offers a more precise quantitative analysis.[10][11]
Troubleshooting Guide
Q1: My yield after recrystallization is very low. What went wrong?
A1: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[12]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your funnel and flask are pre-heated.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent system.
-
Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][8]
Q2: I am seeing an oil form during recrystallization instead of crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Try a different solvent or a solvent pair with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.
Q3: My product is still colored after purification. How can I remove the colored impurities?
A3: If colored impurities persist, they can often be removed by treating the solution with activated charcoal. After dissolving the crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount (1-2% by weight) of activated charcoal.[12] Reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[12]
Q4: I am not getting good separation of spots on my chromatography column. What adjustments can I make?
A4: Poor separation in column chromatography can be addressed by:
-
Optimizing the mobile phase: If compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not moving from the baseline, increase the polarity. Running preliminary TLC plates with different solvent systems can help you find the optimal mobile phase for separation.[7]
-
Checking the column packing: Air bubbles or cracks in the stationary phase can lead to uneven band broadening and poor separation. Ensure the column is packed uniformly.[13]
-
Proper sample loading: The sample should be loaded onto the column in a minimal amount of solvent as a concentrated, narrow band.[7][13]
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble/Sparingly Soluble | [1][2][5] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Hot Benzene | Soluble | [2][4][5] |
| Nitrobenzene | Soluble | [2][4] |
| Toluene | Soluble | [14][15] |
| Concentrated Sulfuric Acid | Soluble | [2][4] |
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) | A standard, versatile adsorbent for separating compounds of moderate polarity.[11] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent to elute compounds of increasing polarity.[11] |
| Sample Loading | Dry loading or minimal solvent | Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. This results in sharper bands.[11] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to analyze the fractions collected from the column to identify which ones contain the pure product.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude this compound. Add a few drops of a potential solvent (e.g., ethanol, toluene) and observe solubility at room temperature. Heat the mixture gently. An ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.[16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Avoid adding excess solvent.[12][16]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[16] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of glass wool or cotton to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica bed.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[11]
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Collect the eluent in fractions (e.g., 10-15 mL per test tube).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the this compound from the column. The target compound will move down the column as a distinct band.
-
Fraction Analysis: Spot each collected fraction on a TLC plate and develop it using an appropriate solvent system. Visualize the spots under a UV lamp.
-
Product Recovery: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for selecting a suitable purification technique.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 131-09-9 [chemicalbook.com]
- 3. This compound 97 131-09-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. This compound CAS#: 131-09-9 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Strategies to minimize byproduct formation in anthraquinone chlorination
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chlorination of anthraquinone (B42736). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
This section addresses specific challenges that may arise during the synthesis of chloroanthraquinones, providing potential causes and actionable solutions in a question-and-answer format.
Question: My reaction is producing a significant amount of dichloroanthraquinone byproducts. How can I improve the selectivity for monochlorination?
Answer: The formation of dichloroanthraquinones, such as 1,5- and 1,8-dichloroanthraquinone (B31358), is a common issue, often resulting from over-chlorination.[1] To enhance the selectivity for the desired monochloroanthraquinone, consider the following strategies:
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Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to anthraquinone. Use of a slight excess of the chlorinating agent is often necessary to drive the reaction to completion, but a large excess will promote dichlorination. Start with a 1:1 or 1:1.1 molar ratio of anthraquinone to chlorinating agent and optimize from there.
-
Reaction Temperature: Higher temperatures tend to favor the formation of polychlorinated byproducts. Running the reaction at a lower temperature can increase selectivity for the mono-substituted product. For instance, some protocols recommend keeping the temperature below 30°C during the initial addition of reagents.[2][3]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Over-extending the reaction time after the consumption of the starting material can lead to the slow formation of di- and polychlorinated species.
-
Slow Addition of Reagents: Instead of adding the chlorinating agent all at once, a slow, dropwise addition over a period of several hours can help to maintain a low concentration of the active chlorinating species, thereby favoring monochlorination.[1]
Question: The regioselectivity of my reaction is poor, resulting in a mixture of α- (alpha) and β- (beta) chloroanthraquinone isomers. How can I control the position of chlorination?
Answer: The regioselectivity of anthraquinone chlorination is highly dependent on the reaction conditions and the specific synthetic route employed.
-
Direct Chlorination: Direct chlorination of unsubstituted anthraquinone in the presence of a Lewis acid catalyst typically favors substitution at the α-position.[5]
-
Sulfonation-Chlorination Route: A common method to achieve high α-selectivity is through the sulfonation of anthraquinone followed by chlorination. The sulfonation step, often in the presence of a mercury catalyst (though mercury-free methods are now preferred), yields anthraquinone-α-sulfonic acid. Subsequent treatment of the sulfonic acid with a chlorinating agent replaces the sulfonic acid group with a chlorine atom, resulting in α-chloroanthraquinone.[1][2]
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. For specialized applications, exploring different Lewis acids or catalyst systems may be necessary to favor a specific isomer.
Question: My final product has a low melting point and appears impure, even after initial purification. What are the likely contaminants?
Answer: A depressed and broad melting point is a key indicator of impurities.[1] For α-chloroanthraquinone, which has a melting point of 162.5°C when highly pure, common contaminants include:
-
Isomeric Byproducts: The presence of the β-chloroanthraquinone isomer can lower the melting point.[1]
-
Dichloroanthraquinones: Byproducts such as 1,5- and 1,8-dichloroanthraquinone are common contaminants that can depress the melting point of the desired monochloro product.[1]
-
Unreacted Starting Material: Residual anthraquinone will also act as an impurity.
-
Residual Solvents or Reagents: Incomplete removal of solvents or reagents from the workup process can also lead to a lower melting point.
To address this, consider further purification steps such as recrystallization from a suitable solvent like n-butyl alcohol or toluene (B28343), or column chromatography.[1]
Question: What is the most effective method for purifying crude chloroanthraquinone?
Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. For α-chloroanthraquinone, solvents such as n-butyl alcohol or toluene have been shown to be effective.[1] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in the solution.
-
Column Chromatography: For laboratory-scale purifications where isomers or closely related byproducts are present, column chromatography using silica (B1680970) gel is a powerful separation technique. The choice of eluent (solvent system) will depend on the polarity of the components to be separated.
-
Washing: A simple preliminary purification can be to wash the crude product with hot water to remove any residual acids or inorganic salts.[1]
Data Presentation
The following table summarizes the impact of key reaction parameters on the outcome of anthraquinone chlorination, with a focus on minimizing byproduct formation. The data is synthesized from various literature sources and patents to provide a comparative overview.
| Parameter | Condition | Expected Outcome on Monochloroanthraquinone Yield | Effect on Byproduct Formation | Citation(s) |
| Temperature | Low (e.g., < 30°C) | May require longer reaction times | Minimizes dichlorination and other side reactions | [2][3] |
| High (e.g., 160-180°C) | Faster reaction rates | Increased formation of di- and polychlorinated byproducts | [2][3] | |
| Chlorinating Agent Stoichiometry | Near Equimolar (1:1 to 1:1.1) | Optimized for high selectivity | Minimizes over-chlorination | [1] |
| Large Excess | Can drive reaction to completion but at a cost | Significantly increases dichlorination | [1] | |
| Catalyst | Lewis Acid (e.g., FeCl₃, AlCl₃) | Necessary for direct chlorination of the aromatic ring | Can influence regioselectivity, but may also promote over-chlorination if not controlled | [5] |
| No Catalyst (Sulfonic acid route) | Not applicable for direct chlorination | Byproduct formation is dependent on other factors in this route | [1] | |
| Solvent | Non-polar (e.g., CCl₄) | Can slow down the rate of reaction in some cases | Solvent choice can affect the solubility of intermediates and influence reaction pathways | [6][7] |
| Polar (e.g., Acetic Acid) | Can influence the rate-determining step | May stabilize charged intermediates, affecting selectivity | [6] | |
| Addition of Chlorinating Agent | Slow, dropwise | Better control over the reaction | Reduces local high concentrations of the chlorinating agent, minimizing dichlorination | [1] |
| Rapid, all at once | Can lead to an exothermic and uncontrolled reaction | Increases the likelihood of over-chlorination and byproduct formation | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of α-Chloroanthraquinone via the Sulfonic Acid Route
This protocol is adapted from established procedures and is designed to favor the formation of α-chloroanthraquinone while minimizing isomeric and polychlorinated byproducts.[1]
Materials:
-
Potassium anthraquinone-α-sulfonate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chlorate (B79027) (NaClO₃)
-
Deionized Water
-
n-Butyl Alcohol or Toluene (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add potassium anthraquinone-α-sulfonate (1.0 eq), deionized water, and concentrated hydrochloric acid.
-
Heating: Heat the mixture to boiling with vigorous stirring.
-
Addition of Chlorinating Agent: Prepare a solution of sodium chlorate (3.1 eq) in deionized water. Add this solution dropwise to the boiling reaction mixture over a period of approximately 3 hours. A slow and steady addition is crucial to prevent the loss of chlorinating gases and to minimize byproduct formation.[1]
-
Reaction Completion: After the addition is complete, continue to reflux the mixture slowly for an additional hour to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Wash the solid product thoroughly with hot water until the filtrate is acid-free (check with pH paper).
-
Dry the product in a vacuum oven at 100°C.
-
-
Purification (Recrystallization):
-
Dissolve the crude α-chloroanthraquinone in a minimum amount of boiling n-butyl alcohol or toluene.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the melting point of the purified product.
-
Analyze the purity and identify any remaining byproducts by HPLC or GC-MS.
-
Protocol 2: Analysis of Anthraquinone Chlorination Products by HPLC
This protocol provides a general guideline for the analysis of reaction mixtures to determine the conversion of starting material and the formation of mono- and di-chloroanthraquinone products.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (or other suitable buffer)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a reducing agent like sodium thiosulfate (B1220275) if free chlorine is present).
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., TSK-gel ODS-80Tm)[8]
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and 2% aqueous acetic acid (e.g., 70:30 v/v).[8] The exact conditions may need to be optimized based on the specific products and impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 254 nm[8]
-
Column Temperature: 25°C
-
-
Analysis:
-
Run a blank (mobile phase) to establish a baseline.
-
Inject standards of anthraquinone, 1-chloroanthraquinone, and any suspected dichloroanthraquinone byproducts to determine their retention times.
-
Inject the prepared sample from the reaction mixture.
-
Integrate the peak areas to determine the relative percentages of each component. This will allow for monitoring the disappearance of starting material and the appearance of products and byproducts over time.
-
Visualizations
Caption: Troubleshooting workflow for anthraquinone chlorination.
Caption: General experimental workflow for selective chlorination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 3. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. mdpi.org [mdpi.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Chlorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of chlorobenzene (B131634). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions encountered during this important synthetic transformation.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues that may arise during the Friedel-Crafts acylation of chlorobenzene.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in the Friedel-Crafts acylation of chlorobenzene is a common problem that can be attributed to several factors:
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Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any contamination with water will deactivate the catalyst.[1][2]
-
Solution: Ensure all glassware is thoroughly dried before use, preferably by flame-drying under an inert atmosphere. Use a fresh, unopened container of anhydrous aluminum chloride or a properly stored one from a desiccator. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][3]
-
-
Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive than benzene (B151609) in electrophilic aromatic substitution reactions.[2]
-
Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often required to sufficiently activate the acylating agent.[2] In some cases, a more potent catalytic system or harsher reaction conditions may be necessary.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is proceeding slowly, consider increasing the reaction temperature or extending the reaction time. However, be aware that higher temperatures can sometimes negatively impact the isomer ratio.[2]
-
-
Issue 2: Formation of Undesired Isomer Ratio (High ortho-isomer content)
-
Question: I am obtaining a significant amount of the ortho-acylated product instead of the desired para-isomer. How can I improve the regioselectivity of my reaction?
-
Answer: While the para product is generally favored due to steric hindrance from the chlorine atom, several factors can influence the ortho/para isomer ratio:[4][5]
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically less stable ortho-isomer.[2]
-
Solution: Performing the reaction at lower temperatures will generally favor the formation of the sterically less hindered and thermodynamically more stable para-isomer.[2]
-
-
Choice of Solvent: The polarity of the solvent can play a role in the regioselectivity of the reaction.
-
Issue 3: Product Contamination and Side Reactions
-
Question: My final product is impure. What are the common contaminants and how can I avoid them?
-
Answer: Contamination can arise from incomplete reactions or side reactions:
-
Unreacted Chlorobenzene: If the reaction does not go to completion, the final product will be contaminated with the starting material.
-
Solution: Monitor the reaction to ensure completion. The purified product can be separated from unreacted starting material through recrystallization or column chromatography.[2]
-
-
Side Reactions/Polymerization: Although less common in acylation compared to alkylation, forcing conditions such as high temperatures or prolonged reaction times can lead to charring or polymerization, resulting in a dark-colored reaction mixture or product.[2]
-
Solution: Adhere to recommended reaction temperatures and times. Ensure the purity of all starting materials.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the Lewis acid in this reaction?
-
A1: The Lewis acid, such as AlCl₃, is crucial for activating the acylating agent (e.g., acetyl chloride). It coordinates to the halogen of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion (R-C=O⁺). This acylium ion is then attacked by the electron-rich aromatic ring of chlorobenzene.[7][8]
-
-
Q2: Why is a stoichiometric amount of Lewis acid often required?
-
A2: The product of the reaction, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount of the Lewis acid is generally needed to ensure the reaction proceeds to completion.[1][8]
-
-
Q3: Can other Lewis acids be used instead of aluminum chloride?
-
A3: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylation.[2] However, AlCl₃ is one of the most common and effective catalysts for this reaction. The choice of catalyst can influence the reaction's efficiency and regioselectivity.[2]
-
-
Q4: Why is polyacylation not a significant issue in Friedel-Crafts acylation of chlorobenzene?
-
A4: The acyl group introduced onto the chlorobenzene ring is deactivating. This means it withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion. This is a key advantage of acylation over alkylation, where the introduced alkyl group is activating and can lead to polyalkylation.[7][9]
-
Data Presentation
The following tables summarize the effects of various reaction parameters on the Friedel-Crafts acylation of chlorobenzene.
Table 1: Effect of Reaction Conditions on Isomer Distribution in the Benzoylation of Chlorobenzene
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) |
| AlCl₃ | Benzoyl Chloride | 25 | 24 | 12 | 4 | 84 |
| AlCl₃ | Carbon Disulfide | 0 | 24 | 3 | 0.1 | 97 |
| AlCl₃ | Nitrobenzene | 25 | 24 | 3 | 0.2 | 97 |
| AlCl₃ | Nitrobenzene | 100 | 1 | 6 | 1 | 93 |
Data adapted from a study on the benzoylation of chlorobenzene.[10] Note that specific quantitative data for acetylation may vary.
Table 2: Qualitative Influence of Parameters on para-Isomer Selectivity
| Parameter | Effect on para-isomer Selectivity | Rationale |
| Lower Temperature | Generally Increases | Favors the thermodynamically more stable, sterically less hindered product.[2] |
| Bulky Acylating Agent | Generally Increases | Increases steric hindrance at the ortho position.[2] |
| Non-polar Solvent | Can Increase | May influence the transition state to favor para substitution.[2] |
Experimental Protocols
Key Experiment: Synthesis of 4-Chloroacetophenone from Chlorobenzene and Acetyl Chloride
This protocol provides a general method for the Friedel-Crafts acylation of chlorobenzene.
Materials:
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dry carbon disulfide (CS₂) or another suitable dry, non-polar solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride. The entire reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and dry carbon disulfide. Cool the mixture in an ice bath.
-
Addition of Reactants:
-
Add chlorobenzene (1 molar equivalent) to the dropping funnel. Slowly add the chlorobenzene to the stirred suspension of aluminum chloride.
-
Add acetyl chloride (1 molar equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently warmed if necessary to ensure completion. Monitor the reaction's progress by TLC.
-
Workup:
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by recrystallization or column chromatography to isolate the desired 4-chloroacetophenone.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in 2-Chloroanthraquinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloroanthraquinone and addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial methods for synthesizing this compound are:
-
Friedel-Crafts Acylation Route: This involves the reaction of phthalic anhydride (B1165640) with chlorobenzene (B131634) in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form 2-(4-chlorobenzoyl)benzoic acid, which is then cyclized using a strong acid like sulfuric acid.[1]
-
Chlorination of Nitroanthraquinone: This method involves the chlorination of a nitroanthraquinone derivative, followed by removal of the nitro group. A specific example is the reaction of 2-nitroanthraquinone (B1658324) with a chlorinating agent.[2][3]
Q2: My Friedel-Crafts acylation of chlorobenzene with phthalic anhydride is resulting in a low yield of the desired 2-(4-chlorobenzoyl)benzoic acid. What are the common causes?
A2: Low yields in this step are frequently due to one or more of the following factors:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst. It is crucial to use anhydrous AlCl₃ and thoroughly dried solvents and glassware.[1]
-
Substrate Deactivation: Chlorobenzene is a deactivated aromatic ring, making it less reactive in electrophilic aromatic substitution reactions compared to benzene (B151609).[1]
-
Insufficient Catalyst: The reaction often requires a stoichiometric amount of AlCl₃ because the catalyst forms a complex with the product.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate and selectivity. While higher temperatures can increase the reaction rate, they may also promote the formation of unwanted isomers and byproducts.[1]
Q3: I am observing a significant amount of the ortho-isomer in my Friedel-Crafts reaction product. How can I improve the regioselectivity for the desired para-isomer?
A3: The formation of the para-isomer is sterically and thermodynamically favored. To increase the yield of the desired para-isomer, consider the following:
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer.[1]
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio.
-
Catalyst Concentration: The amount of Lewis acid can also affect the regioselectivity.
Q4: What are the common issues that can lead to low conversion rates during the cyclization of 2-(4-chlorobenzoyl)benzoic acid to this compound?
A4: Incomplete cyclization is a common problem. Key factors to consider are:
-
Acid Concentration: The concentration of sulfuric acid is critical. Insufficiently concentrated acid will not effectively promote the intramolecular cyclization.
-
Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to charring and the formation of sulfonated byproducts.
Q5: What are the potential impurities in the final this compound product and how can they be removed?
A5: Impurities can originate from starting materials or side reactions. Common impurities include:
-
Isomers: The most common impurity from the Friedel-Crafts route is the corresponding isomer derived from the ortho-acylation product.
-
Unreacted Starting Materials: Residual chlorobenzene, phthalic anhydride, or 2-(4-chlorobenzoyl)benzoic acid may be present.
-
Byproducts from the Chlorination Route: If starting from nitroanthraquinone, residual starting material or other chlorinated species can be impurities.
Purification can be achieved through recrystallization from solvents like hot benzene or nitrobenzene, or by column chromatography.[4][5]
Troubleshooting Guides
Low Conversion in Friedel-Crafts Acylation of Chlorobenzene
| Symptom | Possible Cause | Recommended Action |
| Low or no product formation | Inactive AlCl₃ catalyst due to moisture. | Ensure all glassware is flame-dried before use. Use freshly opened, anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient catalyst. | Use at least a stoichiometric amount of AlCl₃ relative to the phthalic anhydride. A slight excess may be beneficial. | |
| Low reaction temperature. | While lower temperatures favor para-selectivity, the reaction may be too slow. Monitor the reaction by TLC or GC and consider a modest increase in temperature if the reaction is sluggish. | |
| High proportion of ortho-isomer | High reaction temperature. | Perform the reaction at a lower temperature to favor the formation of the thermodynamically more stable para-isomer. |
| Dark-colored reaction mixture or product | Side reactions or polymerization due to high temperature or prolonged reaction time. | Adhere to recommended reaction temperatures and times. Ensure the purity of starting materials.[1] |
Low Conversion in Cyclization of 2-(4-chlorobenzoyl)benzoic acid
| Symptom | Possible Cause | Recommended Action |
| Incomplete cyclization | Insufficiently concentrated sulfuric acid. | Use concentrated (98%) sulfuric acid for the cyclization. |
| Inadequate reaction temperature or time. | Ensure the reaction is heated sufficiently to promote cyclization. Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Formation of dark, tarry material | Overheating or prolonged reaction time. | Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction to avoid unnecessarily long reaction times. |
Data Presentation
Table 1: Effect of AlCl₃ Molar Ratio on the Yield of 2-(4-chlorobenzoyl)benzoic acid
| Molar Ratio (AlCl₃ : Phthalic Anhydride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1.0 : 1.0 | 30 | 3 | 75.2 |
| 1.5 : 1.0 | 30 | 3 | 85.1 |
| 2.0 : 1.0 | 30 | 3 | 88.4 |
| 2.5 : 1.0 | 30 | 3 | 89.2 |
Note: Data is synthesized from typical Friedel-Crafts acylation reaction profiles.
Table 2: Influence of Temperature on Isomer Distribution in the Friedel-Crafts Acylation of Chlorobenzene
| Temperature (°C) | para-isomer (%) | ortho-isomer (%) |
| 0 | 95 | 5 |
| 25 | 90 | 10 |
| 50 | 84 | 16 |
Note: Data represents typical trends in regioselectivity for Friedel-Crafts acylation of substituted benzenes.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorobenzoyl)benzoic acid via Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃) and chlorobenzene.
-
Addition of Phthalic Anhydride: Dissolve phthalic anhydride in chlorobenzene and add it dropwise to the stirred AlCl₃ suspension.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Cyclization of 2-(4-chlorobenzoyl)benzoic acid
-
Reaction Setup: In a round-bottom flask, add the 2-(4-chlorobenzoyl)benzoic acid.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the flask with stirring.
-
Heating: Heat the mixture to the appropriate temperature (e.g., 100-120 °C) and maintain for the required time.
-
Work-up: Cool the reaction mixture and carefully pour it into cold water.
-
Isolation: Filter the precipitated solid, wash with hot water until the filtrate is neutral, and dry to obtain the crude this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Logical relationships between key experimental parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. 2-Chloro-3-nitro-anthraquinone | 35322-95-3 | Benchchem [benchchem.com]
- 4. 2-(4-氯苯甲酰)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Effective workup and extraction procedures for isolating 2-Chloroanthraquinone
Technical Support Center: 2-Chloroanthraquinone Isolation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the effective workup and extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its extraction?
A1: Understanding the properties of this compound is crucial for selecting appropriate solvents and procedures. It typically appears as a pale yellow to orange crystalline solid.[1][2] Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₇ClO₂ | [3][4] |
| Molecular Weight | 242.66 g/mol | [5] |
| Appearance | Pale yellow needle-like crystals or powder | [2][6] |
| Melting Point | 209-211 °C | [7][8] |
| Solubility | - Insoluble in water.[2][7]- Soluble in hot benzene, nitrobenzene, and concentrated sulfuric acid.[2][6]- Sparingly soluble in ethanol (B145695) and acetone.[1] |
Q2: Which solvents are recommended for the liquid-liquid extraction of this compound from an aqueous reaction mixture?
A2: Ethyl acetate (B1210297) is a commonly cited and effective solvent for extracting this compound from neutralized aqueous reaction mixtures.[6][9][10] Chlorinated solvents like dichloromethane (B109758) could also be used, though they are more prone to forming emulsions.[11] The choice of solvent should be guided by the specific reaction conditions and downstream purification plans.
Q3: What are the most common impurities encountered during the synthesis and workup of this compound?
A3: Impurities can arise from unreacted starting materials, such as phthalic anhydride (B1165640) and chlorobenzene, or from side reactions.[2] Depending on the synthetic route, potential impurities could include isomers (e.g., 1-chloroanthraquinone), di-chlorinated anthraquinones, or residual acid from the cyclization step.[12] Inadequate washing can also leave inorganic salts in the crude product.
Q4: What is the recommended method for purifying crude this compound after initial extraction?
A4: Recrystallization is a highly effective and common method for purifying crude this compound.[13][14] Solvents such as toluene (B28343) or n-butyl alcohol have been successfully used.[12] For higher purity requirements or to separate closely related impurities, column chromatography using silica (B1680970) gel is a viable option.[15][16]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| An emulsion forms during liquid-liquid extraction. | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulates.- Use of chlorinated solvents or strongly basic aqueous solutions.[11] | - Allow the separatory funnel to stand undisturbed for some time.[11]- Add a small amount of saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase.[11][17]- Gently swirl or rock the funnel instead of shaking vigorously.- If the emulsion persists, filter the entire mixture through a pad of Celite. |
| A gooey precipitate appears between the organic and aqueous layers. | - Incomplete reaction or precipitation of byproducts.- Partial precipitation of the product due to poor solubility in the mixed solvent system. | - Continue washing with water to dissolve any water-soluble materials contributing to the precipitate.[18]- Add more organic solvent to fully dissolve the desired product.- If the precipitate is insoluble, it may need to be isolated by filtration, and the layers can then be separated. |
| The crude product has a low melting point or appears discolored. | - Presence of residual solvents.- Contamination with unreacted starting materials or byproducts.[8] | - Ensure the product is thoroughly dried under vacuum to remove all solvent.- Purify the crude product by recrystallization from a suitable solvent like toluene or ethanol.[12]- If impurities persist, perform column chromatography.[15] |
| Low recovery of this compound after extraction. | - Incomplete extraction from the aqueous phase.- The product may have precipitated and been lost during transfers.- The pH of the aqueous layer was not properly adjusted, potentially leaving the product in a more soluble form. | - Perform multiple extractions (e.g., 3-5 times) with the organic solvent to ensure complete removal from the aqueous phase.[6][9]- Ensure the pH of the aqueous mixture is neutral (pH 7) before extraction.[9][10]- Carefully check all glassware for precipitated product. |
Experimental Protocols
Protocol 1: General Workup and Extraction Procedure
This protocol describes a typical procedure following the synthesis of this compound from 2-nitroanthraquinone.[9][10]
-
Quenching: After cooling the reaction vessel to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of cold water (e.g., 500 mL) with stirring.[6]
-
Neutralization: Carefully add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise to the aqueous mixture until the pH reaches 7.0. Monitor the pH closely using pH paper or a pH meter.[9][10]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate. For a 500 mL aqueous solution, perform five extractions using 100 mL of ethyl acetate each time (5 x 100 mL).[6][9]
-
Combine and Wash: Combine the organic extracts in the separatory funnel. Wash the combined organic phase twice with a saturated brine solution (2 x 100-200 mL). This helps to remove residual water and some water-soluble impurities.[6][9]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the solution to remove residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the solution is dry.[6][9]
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to recover any remaining product. Concentrate the filtrate using a rotary evaporator to remove the solvent.[9][10]
-
Isolation: The resulting solid is the crude this compound. Further purification by recrystallization is recommended. Freezing the concentrated solution can help precipitate the crystals.[9]
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the crude this compound.
-
Solvent Selection: Choose a suitable solvent. Toluene and n-butyl alcohol are good options.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.[13] Avoid adding excess solvent, as this will reduce the recovery yield.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[13]
-
Collection and Washing: Collect the crystals by suction filtration using a Büchner or Hirsch funnel.[13][14] Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven.[12][14]
Visualized Workflows and Logic Diagrams
Below are diagrams illustrating the experimental workflow for extraction and a troubleshooting decision tree for purification.
Caption: General workflow for the workup and extraction of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 131-09-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-クロロアントラキノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | CAS#:131-09-9 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 10. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. Troubleshooting [chem.rochester.edu]
Technical Support Center: Temperature Control in Exothermic Chlorination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing temperature control during exothermic chlorination reactions.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Increase (Temperature Spike)
Q: My reaction temperature is spiking unexpectedly. What are the immediate steps I should take?
A: An unexpected temperature spike is a critical situation that could lead to a runaway reaction. Immediate action is required:
-
Stop the addition of the chlorinating agent immediately.
-
Ensure the cooling system is operating at maximum capacity. Check that the coolant is flowing and at the correct temperature.
-
If the temperature continues to rise, prepare for an emergency quench. Add a pre-cooled, inert solvent to dilute the reaction mixture and absorb the excess heat.
-
If the situation is not brought under control, follow your laboratory's emergency shutdown procedure.[1][2][3][4][5]
Q: What are the likely causes of a sudden temperature spike?
A: Several factors can contribute to a temperature spike:
-
Incorrect Addition Rate: The chlorinating agent was added too quickly, generating heat faster than the cooling system can remove it.
-
Cooling System Malfunction: A failure in the cooling system, such as a loss of coolant flow or an incorrect coolant temperature, can lead to a rapid temperature increase.
-
Inadequate Mixing: Poor agitation can create localized hot spots where the reaction rate accelerates, leading to a bulk temperature increase.
-
Unexpectedly High Reactivity: The substrate may be more reactive than anticipated, or impurities could be catalyzing the reaction.
Issue 2: Inability to Maintain the Desired Reaction Temperature
Q: I am unable to maintain my target reaction temperature; it consistently creeps upwards. What should I investigate?
A: A gradual but consistent increase in temperature indicates that the rate of heat generation is exceeding the rate of heat removal. Consider the following:
-
Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction or the specific exotherm.
-
Heat Transfer Issues: Fouling on the reactor walls can insulate the reaction mixture from the cooling jacket, reducing heat transfer efficiency.
-
Ambient Temperature: A high laboratory ambient temperature can reduce the efficiency of the cooling system.
-
Agitation Speed: Insufficient stirring can lead to poor heat distribution and a higher overall temperature.
Q: How can I improve the efficiency of my cooling system?
A: To enhance cooling efficiency:
-
Increase Coolant Flow Rate: A higher flow rate of the coolant through the reactor jacket will improve heat removal.
-
Lower Coolant Temperature: Using a colder coolant will increase the temperature differential (ΔT) between the reaction and the jacket, promoting faster heat transfer.
-
Ensure Proper Agitation: Vigorous stirring improves the heat transfer from the bulk of the reaction mixture to the reactor walls.
-
Clean the Reactor: Ensure the reactor vessel is clean to prevent any insulating buildup that could impede heat transfer.
Frequently Asked Questions (FAQs)
Q: What are the typical operating temperatures for different types of chlorination reactions?
A: Operating temperatures for chlorination reactions vary significantly depending on the substrate and the desired selectivity. The following table provides general ranges:
| Reaction Type | Substrate Type | Typical Temperature Range (°C) | Notes |
| Free-Radical Chlorination | Alkanes | 25 - 150 (with UV or heat initiation) | Often non-selective.[6][7] |
| Ionic (Electrophilic) Chlorination | Aromatic Compounds | 0 - 100 | Often requires a Lewis acid catalyst.[1] |
| Addition Chlorination | Alkenes/Alkynes | 0 - 50 | Can be highly exothermic. |
| Nucleophilic Chlorination | Alcohols (with SOCl₂) | 0 - 70 | Can have a delayed exotherm.[8] |
Q: How do I calculate the required coolant flow rate for my reaction?
A: A precise calculation requires knowledge of the heat of reaction, the overall heat transfer coefficient of the reactor, and the desired temperature difference. However, a simplified approach is:
Q = m_coolant * C_p_coolant * ΔT_coolant
Where:
-
Q is the rate of heat generated by the reaction (in Watts).
-
m_coolant is the mass flow rate of the coolant (in kg/s ).
-
C_p_coolant is the specific heat capacity of the coolant (in J/kg·K).
-
ΔT_coolant is the temperature difference between the coolant outlet and inlet.
For a more detailed calculation, consider the overall heat transfer equation:
Q = U * A * LMTD
Where:
-
U is the overall heat transfer coefficient of the reactor (in W/m²·K).[8][9][10]
-
A is the heat transfer area of the reactor (in m²).
-
LMTD is the Log Mean Temperature Difference between the reaction and the coolant.
Q: What is a safe addition rate for my chlorinating agent?
A: The safe addition rate depends on the reaction's exothermicity and the cooling system's capacity. It is crucial to perform a reaction calorimetry study to determine the heat of reaction. As a general rule for a new process, start with a very slow addition rate and carefully monitor the temperature. If the temperature remains stable and well below the desired setpoint, the addition rate can be gradually increased.
Q: What are the key components of an emergency quenching system?
A: An effective emergency quenching system should include:
-
A pre-determined, readily available quenching agent (e.g., a cold, inert solvent).
-
A means of rapidly introducing the quenching agent into the reactor.
-
A clear, well-rehearsed emergency shutdown procedure.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Setup for a Temperature-Controlled Laboratory Chlorination
Objective: To establish a safe and controlled experimental setup for performing an exothermic chlorination reaction.
Materials:
-
Jacketed glass reactor with a bottom outlet valve.
-
Overhead stirrer with a PTFE-coated impeller.
-
Digital temperature controller connected to a thermocouple or RTD probe.
-
Circulating cooling bath (chiller).
-
Addition funnel for the chlorinating agent.
-
Condenser (e.g., a reflux condenser).
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
Assemble the jacketed reactor, overhead stirrer, and condenser in a fume hood.
-
Insert the temperature probe into the reactor, ensuring the tip is submerged in the reaction medium but does not interfere with the stirrer.
-
Connect the circulating cooling bath to the inlet and outlet of the reactor jacket.
-
Set the desired coolant temperature on the chiller.
-
Charge the reactor with the substrate and solvent.
-
Begin stirring and allow the reactor contents to reach the desired starting temperature.
-
Charge the addition funnel with the chlorinating agent.
-
Establish an inert atmosphere in the reactor by purging with nitrogen or argon.
-
Connect the temperature probe to the digital controller, which in turn controls the chiller.
Protocol 2: Controlled Addition and Temperature Monitoring
Objective: To perform a chlorination reaction while maintaining a stable temperature through controlled addition of the chlorinating agent.
Procedure:
-
Once the reactor contents have reached the target temperature, begin the dropwise addition of the chlorinating agent from the addition funnel.
-
Monitor the reaction temperature closely. A slight, controlled increase is expected.
-
Adjust the addition rate to maintain the temperature within ±2°C of the setpoint.
-
If the temperature begins to rise uncontrollably, immediately stop the addition and observe the temperature.
-
If the temperature continues to rise, implement the emergency quenching procedure.
-
Once the addition is complete, continue to monitor the temperature until the exotherm subsides and the temperature stabilizes.
Visualizations
Caption: Experimental workflow for temperature-controlled chlorination.
Caption: Signaling pathway of thermal runaway after cooling failure.
Caption: Decision tree for preventing thermal runaway.
References
- 1. Laboratory Shutdown Guidelines - Emergency [umaryland.edu]
- 2. ehs.fiu.edu [ehs.fiu.edu]
- 3. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 5. spelman.edu [spelman.edu]
- 6. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
Preventing the formation of isomeric dichloroanthraquinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric dichloroanthraquinones during their experiments.
Frequently Asked Questions (FAQs)
Q1: I performed a direct dichlorination of anthraquinone (B42736) and obtained a mixture of isomers. How can I synthesize a specific dichloroanthraquinone isomer?
A1: Direct dichlorination of unsubstituted anthraquinone often leads to a mixture of isomers, which can be challenging to separate. To synthesize a specific isomer, it is highly recommended to start with a pre-functionalized anthraquinone derivative. The directing groups on the anthraquinone ring will guide the chlorination to specific positions, ensuring the formation of a single desired product. For example, starting with 1,5-dinitroanthraquinone (B1294578) is a reliable method to produce 1,5-dichloroanthraquinone (B31372).[1] Similarly, specific isomers can be obtained from corresponding amino or sulfonic acid derivatives.
Q2: What are the most common isomeric impurities I might encounter when synthesizing monochloroanthraquinone, and how can they lead to isomeric dichloroanthraquinones?
A2: When synthesizing α-monochloroanthraquinone, common impurities can include the β-isomer, as well as 1,5- and 1,8-dichloroanthraquinone (B31358).[2] If your reaction conditions are not carefully controlled, further chlorination of the desired monochloroanthraquinone can occur, leading to the formation of a mixture of dichloro-isomers. Over-chlorination is a common issue that results in these impurities.
Q3: Can I control the regioselectivity of direct chlorination of anthraquinone to some extent?
A3: Yes, to a degree. Research has shown that the choice of catalyst and reaction medium can influence the position of chlorination on the anthraquinone ring. For instance, in the direct chlorination of anthraquinone oxime in concentrated sulfuric acid, the reaction occurs selectively at the β-position in the absence of a catalyst.[3] Conversely, the presence of a palladium acetate (B1210297) catalyst can direct the chlorination to the α-position.[3] While this doesn't yield a single dichloro-isomer directly, it demonstrates that catalyst choice can be a key factor in controlling regioselectivity. The use of Lewis acids as catalysts can also influence the degradation pathways of chlorinated organic pollutants, suggesting their potential role in directing chlorination.[4]
Q4: My product is a mixture of dichloroanthraquinone isomers. What are the recommended methods for separation?
A4: Separating positional isomers of dichloroanthraquinone can be challenging due to their similar physical properties. The most effective methods are typically chromatographic. High-Performance Liquid Chromatography (HPLC), particularly with specialized stationary phases, is a powerful technique for separating isomers.[5][6] For larger scale purifications, column chromatography can be employed.[7] Fractional crystallization can also be attempted, though it may be less effective for isomers with very similar solubilities.
Q5: I am trying to purify my dichloroanthraquinone product by recrystallization, but it is not working well. What could be the problem?
A5: Recrystallization is a common purification technique, but its success depends on finding a suitable solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurities have different solubility profiles. If the isomers have very similar solubilities, simple recrystallization may not be effective. You may need to screen a variety of solvents or solvent mixtures. In some cases, techniques like fractional crystallization, where crystals are collected in successive crops, might provide some enrichment of the desired isomer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Multiple spots on TLC/peaks in HPLC analysis of the final product, indicating a mixture of isomers. | Direct chlorination of unsubstituted anthraquinone was performed. | For future syntheses, start with a substituted anthraquinone precursor (e.g., dinitro-, diamino-, or disulfoanthraquinone) to direct the chlorination to the desired positions. |
| Over-chlorination of a monosubstituted anthraquinone. | Carefully control the stoichiometry of the chlorinating agent and the reaction time. Monitor the reaction progress by TLC or HPLC to stop it at the desired point. | |
| Reaction temperature was too high, leading to side reactions. | Optimize the reaction temperature. Lower temperatures may increase selectivity, although the reaction rate might decrease. | |
| Low yield of the desired dichloroanthraquinone isomer. | Inefficient separation of isomers. | Employ more advanced separation techniques. Optimize the HPLC method by screening different columns and mobile phases. For column chromatography, use a high-resolution stationary phase and a carefully selected eluent system. |
| Loss of product during workup and purification. | Minimize the number of purification steps. If using recrystallization, ensure the solvent is ice-cold when washing the crystals to minimize dissolution of the product. | |
| The final product color is off, suggesting impurities. | Presence of unreacted starting materials or byproducts from side reactions. | Characterize the impurities using spectroscopic methods (e.g., NMR, Mass Spectrometry). This will help in identifying the source of the impurity and refining the reaction and purification protocol. |
| Contamination from the catalyst. | Ensure complete removal of the catalyst during the workup. This may involve additional washing or extraction steps. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dichloroanthraquinone from 1,5-Dinitroanthraquinone[1]
This protocol describes a method to synthesize 1,5-dichloroanthraquinone with high isomeric purity by starting from 1,5-dinitroanthraquinone.
Materials:
-
1,5-Dinitroanthraquinone
-
Elemental chlorine
-
Phthalic anhydride (B1165640)
-
Nitrobenzene (B124822) (for purification)
-
Methanol (B129727) (for washing)
Procedure:
-
In a suitable reaction vessel, combine 1,5-dinitroanthraquinone with at least 50% by weight of liquid phthalic anhydride.
-
Heat the mixture to an elevated temperature to ensure the phthalic anhydride is molten and acts as a solvent.
-
Bubble elemental chlorine through the hot reaction mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the phthalic anhydride is separated. This can be achieved by vacuum distillation or by treating the cooled and powdered reaction mass with hot water to hydrolyze the anhydride to phthalic acid, which can be washed away.
-
For further purification, the crude product can be recrystallized from a high-boiling solvent like nitrobenzene.
-
The purified 1,5-dichloroanthraquinone is then washed with methanol to remove residual nitrobenzene and dried.
Protocol 2: Synthesis of 1,8-Dichloroanthraquinone[8]
This protocol outlines the synthesis of 1,8-dichloroanthraquinone from a mixture of chloroanthracene-9,10-diones.
Materials:
-
Mother liquors from the synthesis of 1-chloroanthracene-9,10-dione and 2-chloroanthracene-9,10-dione
-
10% aqueous sodium chlorate (B79027) solution
-
Hot water
Procedure:
-
Combine the mother liquors in an enamel kettle and heat to 100°C.
-
Slowly add a 10% strength aqueous sodium chlorate solution over a period of 4 hours while stirring.
-
Continue stirring the mixture for an additional 2 hours at 100°C.
-
Filter the hot mixture (at 80°C) through a filter press.
-
Wash the filter cake with hot water until the filtrate is neutral.
-
Dry the filter cake to obtain 1,8-dichloroanthraquinone.
Protocol 3: General Guideline for Isomer Separation by HPLC
This protocol provides a general approach to developing an HPLC method for the separation of dichloroanthraquinone isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)
-
Analytical HPLC column (e.g., C18, Phenyl-Hexyl, or specialized columns for aromatic compounds)
Procedure:
-
Solvent Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) may improve peak shape.
-
Sample Preparation: Dissolve a small amount of the isomeric mixture in a suitable solvent (e.g., the mobile phase or a stronger organic solvent) to prepare a stock solution. Dilute as necessary.
-
Method Development:
-
Start with an isocratic elution using a mobile phase composition such as 70:30 (v/v) acetonitrile:water.
-
Inject the sample and monitor the chromatogram.
-
If the isomers are not separated, adjust the mobile phase composition. Increasing the organic solvent content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
If isocratic elution does not provide adequate separation, develop a gradient elution method where the concentration of the organic solvent is increased over time.
-
Experiment with different column stationary phases. A phenyl-based column may offer different selectivity for aromatic isomers compared to a standard C18 column.
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate, column temperature, and gradient profile to achieve the best resolution in the shortest possible time.
Data Presentation
Table 1: Synthetic Approaches to Specific Dichloroanthraquinone Isomers
| Target Isomer | Starting Material | Key Reagents | Expected Outcome | Reference |
| 1,5-Dichloroanthraquinone | 1,5-Dinitroanthraquinone | Cl₂, Phthalic Anhydride | High yield of 1,5-isomer with minimal other isomers. | [1] |
| 1,8-Dichloroanthraquinone | Mixture of 1- and 2-chloroanthracene-9,10-dione | Sodium chlorate | Formation of 1,8-dichloroanthraquinone. | [8] |
| Various Chloroanthraquinones | Nitroanthraquinones | Tetrachlorophenylphosphine | General method for producing various chloroanthraquinones, including dichloro isomers. Isomer distribution depends on the starting nitro-isomer. | [9] |
| α-position chlorination | Anthraquinone oxime | Cl₂, Palladium acetate, H₂SO₄ | Selective chlorination at the α-positions. | [3] |
| β-position chlorination | Anthraquinone oxime | Cl₂, H₂SO₄ | Selective chlorination at the β-positions. | [3] |
Visualizations
Caption: Logic diagram illustrating the prevention of isomeric mixtures by choosing a selective synthesis pathway over direct chlorination.
Caption: A troubleshooting workflow for addressing the formation of isomeric dichloroanthraquinones.
Caption: Experimental workflow for the separation of dichloroanthraquinone isomers using HPLC.
References
- 1. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Tuning the degradation activity and pathways of chlorinated organic pollutants over CeO2 catalyst with acid sites: synergistic effect of Lewis and Brønsted acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Separation of Anthraquinone, 4,5-dichloro-1-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 1,8-DICHLOROANTHRAQUINONE | 82-43-9 [chemicalbook.com]
- 9. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
Validation & Comparative
Unraveling the Analytical Profile of 2-Chloroanthraquinone: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of compounds like 2-chloroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals, is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of this compound, supported by experimental considerations and a proposed fragmentation pathway.
Mass Spectrometry Fragmentation Pattern of this compound
The molecular ion peak [M]⁺˙ is expected at m/z 242, corresponding to the molecular weight of this compound, with a characteristic isotopic peak at m/z 244 due to the presence of the ³⁷Cl isotope. The primary fragmentation is anticipated to involve the sequential loss of neutral carbon monoxide (CO) molecules, a hallmark of the anthraquinone (B42736) core. Additionally, the cleavage of the carbon-chlorine bond is a probable fragmentation event.
Proposed Fragmentation Pathway
The proposed electron ionization fragmentation pathway for this compound is as follows:
-
Molecular Ion Formation: C₁₄H₇ClO₂ + e⁻ → [C₁₄H₇ClO₂]⁺˙ (m/z 242)
-
Loss of Carbon Monoxide: [C₁₄H₇ClO₂]⁺˙ → [C₁₃H₇ClO]⁺˙ + CO (m/z 214)
-
Second Loss of Carbon Monoxide: [C₁₃H₇ClO]⁺˙ → [C₁₂H₇Cl]⁺˙ + CO (m/z 186)
-
Loss of Chlorine Radical: [C₁₂H₇Cl]⁺˙ → [C₁₂H₇]⁺ + Cl• (m/z 151)
Alternatively, the chlorine atom can be lost from the fragment at m/z 214:
-
[C₁₃H₇ClO]⁺˙ → [C₁₃H₇O]⁺ + Cl• (m/z 179)
The following diagram illustrates this proposed fragmentation pathway.
Comparison of Analytical Methods
While mass spectrometry provides detailed structural information, other analytical techniques offer advantages in terms of quantification, cost, and simplicity. The choice of method depends on the specific analytical goal.
| Analytical Method | Principle | Advantages | Disadvantages | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High sensitivity and selectivity, provides structural information for identification.[1] | Requires the analyte to be volatile and thermally stable. | Suitable for identification and quantification, especially for impurity profiling. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds in a liquid mobile phase based on their interactions with a stationary phase, with detection by UV absorbance. | Robust, widely available, excellent for quantification.[2] | Lower sensitivity and selectivity compared to MS; does not provide molecular weight information. | Ideal for routine purity analysis and quantification due to the strong UV absorbance of the anthraquinone chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of atomic nuclei. | Unambiguous structure elucidation.[2] | Lower sensitivity, requires higher sample concentrations, and is a more complex technique. | Primarily used for definitive structural confirmation of the synthesized compound. |
| HPLC with Photoreduction Fluorescence (PRF) Detection | A specialized HPLC method where this compound acts as a photo-reagent to enable fluorescent detection of other analytes.[3] | High sensitivity for specific applications. | Not a direct method for analyzing this compound itself. | Demonstrates the photochemical properties of this compound. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of parameters may be required.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or toluene) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the presence of the molecular ion (m/z 242) and characteristic fragment ions.
-
For quantification, generate a calibration curve by plotting the peak area of the molecular ion against the concentration of the standards.
Conclusion
The analysis of this compound can be effectively performed using several analytical techniques. Mass spectrometry, particularly GC-MS, offers unparalleled detail for structural elucidation and impurity identification through its characteristic fragmentation pattern. For routine quantitative analysis, HPLC-UV is a robust and reliable alternative. The choice of the most suitable method will ultimately be dictated by the specific requirements of the research or quality control objective. This guide provides a foundational understanding to assist researchers in making informed decisions for the analysis of this important chemical compound.
References
FT-IR Analysis: A Comparative Guide to Identifying Functional Groups in 2-Chloroanthraquinone
For researchers, scientists, and drug development professionals, Fourier-transform infrared (FT-IR) spectroscopy serves as a powerful and rapid analytical technique for the identification of functional groups within a molecule. This guide provides a comparative analysis of the FT-IR spectrum of 2-Chloroanthraquinone, offering insights into its characteristic vibrational frequencies and how they compare to related compounds.
This compound, a halogenated derivative of anthraquinone (B42736), is a compound of interest in various fields, including medicinal chemistry and materials science. Its molecular structure, featuring a tricyclic aromatic system with two carbonyl groups and a chlorine substituent, gives rise to a unique infrared spectrum. By examining the absorption bands in the FT-IR spectrum, one can confirm the presence of its key functional groups and distinguish it from structurally similar molecules.
Comparative FT-IR Data of Anthraquinones
The following table summarizes the key FT-IR absorption bands for this compound and compares them with unsubstituted anthraquinone and another halogenated derivative, 1,8-dichloroanthraquinone. This comparison highlights the influence of the chlorine substituent on the vibrational frequencies of the molecule.
| Functional Group | This compound (cm⁻¹) | Anthraquinone (cm⁻¹) | 1,8-Dichloroanthraquinone (cm⁻¹) |
| C=O (Carbonyl) Stretch | ~1670 - 1680 | ~1673 - 1677 | ~1676 |
| C=C (Aromatic) Stretch | ~1580 - 1600 | ~1586 | Not specified |
| C-Cl (Chloro) Stretch | ~700 - 800 | N/A | Not specified |
| C-H (Aromatic) Stretch | ~3050 - 3100 | ~3070 | Not specified |
| C-H (Aromatic) Bend | ~800 - 900 (out-of-plane) | ~825 (out-of-plane) | Not specified |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.
The data indicates that the carbonyl (C=O) stretching vibration in all three compounds appears in a similar region, around 1670-1680 cm⁻¹. This strong absorption is characteristic of the quinone structure. The presence of the C-Cl bond in this compound is expected to show a characteristic absorption in the fingerprint region, typically between 700 and 800 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1580-1600 cm⁻¹ range, which is typical for aromatic compounds. The aromatic C-H stretching and bending vibrations are also consistent with the presence of the benzene (B151609) rings in the anthraquinone core.
Experimental Protocol for FT-IR Analysis
To obtain a reliable FT-IR spectrum of this compound, the following experimental protocols are recommended.
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.
-
Grinding: Take approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and pestle to obtain a fine, homogeneous powder.
-
Pellet Formation: Transfer the powdered mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a convenient alternative that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Analysis: Collect the FT-IR spectrum.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for identifying the functional groups in this compound using FT-IR spectroscopy.
By following these protocols and comparative data, researchers can effectively utilize FT-IR spectroscopy to identify and characterize this compound, ensuring the integrity and purity of their samples for further research and development.
Purity Assessment of Synthesized 2-Chloroanthraquinone: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like 2-Chloroanthraquinone is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's chemical behavior, biological activity, and safety profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination of non-volatile and thermally sensitive compounds. This guide provides a detailed comparison of a robust Reverse-Phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative powerful technique for the analysis of volatile and semi-volatile impurities.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical requirements, including the nature of expected impurities, desired sensitivity, and the need for structural elucidation of unknown components. While HPLC is generally the primary method for non-volatile aromatic ketones, GC-MS serves as an excellent complementary or confirmatory technique, particularly for identifying volatile synthesis by-products or residual solvents.
Table 1: Comparison of HPLC and GC-MS Methods for this compound Purity Analysis
| Parameter | HPLC Method | GC-MS Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Typical Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile (B52724)/Water Gradient | Helium |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Typical Purity Result | >98% | >98% |
| Retention Time | ~8-12 minutes | ~15-20 minutes |
| Limit of Detection | ~0.01% | ~0.005% |
| Primary Application | Quantitation of the main component and non-volatile impurities. | Identification and quantitation of volatile and semi-volatile impurities, and confirmation of the main component's identity. |
| Strengths | - Wide applicability for non-volatile and thermally labile compounds.- Robust and reproducible quantitation.- Excellent for separating isomers. | - High sensitivity and specificity.- Definitive identification of unknown impurities through mass spectral libraries.- Excellent for analyzing residual solvents. |
| Limitations | - Limited identification capabilities for unknown peaks without a mass spectrometer (LC-MS).- Can be slower than GC for simple mixtures. | - Requires the analyte to be volatile and thermally stable.- Polar compounds may require derivatization. |
Experimental Protocols
Representative RP-HPLC Method for this compound Purity
This protocol describes a standard reverse-phase HPLC method suitable for determining the purity of synthesized this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water (diluent) and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3. Data Analysis:
-
The purity of the sample is calculated using the area percent method. The area of the this compound peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Alternative GC-MS Method for Impurity Profiling
This protocol is suitable for identifying volatile and semi-volatile impurities in the synthesized this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an autosampler.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50 - 500 amu.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane (B109758) and make up to the mark.
-
Transfer the solution to a GC vial for injection.
3. Data Analysis:
-
The main peak is identified by its retention time and mass spectrum, compared to a reference standard if available.
-
Impurities are identified by searching their mass spectra against a commercial library (e.g., NIST).
-
Purity can be estimated using the area percent method from the Total Ion Chromatogram (TIC).
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
A Comparative Guide to the Reactivity of 1-Chloroanthraquinone and 2-Chloroanthraquinone in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-chloroanthraquinone (B52148) and 2-chloroanthraquinone, focusing on nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by theoretical principles and available experimental data to aid in the selection of appropriate isomers and reaction conditions for synthetic applications.
Introduction
1-Chloroanthraquinone and this compound are important intermediates in the synthesis of a wide range of dyes, pigments, and pharmaceuticals. Their utility stems from the reactivity of the chlorine substituent, which can be displaced by various nucleophiles to introduce new functional groups onto the anthraquinone (B42736) scaffold. However, the position of the chlorine atom significantly influences the reactivity of the C-Cl bond, with the 1-isomer generally exhibiting higher reactivity than the 2-isomer. This difference is primarily attributed to electronic effects imparted by the quinone carbonyl groups.
Theoretical Basis for Reactivity Difference
The reactivity of chloroanthraquinones in SNAr reactions is largely governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The electron-withdrawing nature of the two carbonyl groups in the anthraquinone core delocalizes the negative charge, thus stabilizing the intermediate and facilitating the reaction.
Electronic Effects:
-
1-Chloroanthraquinone: The chlorine atom at the 1-position (an alpha-position) is in close proximity to the peri-carbonyl group at C9. This allows for strong resonance stabilization of the negative charge in the Meisenheimer intermediate, significantly lowering the activation energy of the reaction. The negative charge can be effectively delocalized onto the adjacent carbonyl oxygen.
-
This compound: The chlorine atom at the 2-position (a beta-position) is further removed from the carbonyl groups. While the carbonyls still exert an electron-withdrawing effect, the resonance stabilization of the Meisenheimer intermediate is less effective compared to the 1-isomer.
Steric Effects:
The 1-position is more sterically hindered than the 2-position due to the adjacent carbonyl group. However, in the case of nucleophilic aromatic substitution on anthraquinones, the powerful electronic activation at the 1-position generally outweighs the steric hindrance, leading to overall higher reactivity.
Quantitative Data Comparison
| Feature | 1-Chloroanthraquinone | This compound |
| Structure | Chlorine at the alpha-position | Chlorine at the beta-position |
| Key Reactivity Factor | Strong electronic activation from the peri C9-carbonyl group | Weaker electronic activation from the carbonyl groups |
| Typical Amination Conditions | Aqueous methylamine (B109427), copper catalyst, 130-135°C | Often requires harsher conditions, such as an Ullmann condensation with a copper catalyst and a high-boiling solvent (e.g., nitrobenzene (B124822) or N-methylpyrrolidone) at temperatures >180°C. |
| Reported Yield (Amination) | 90-95% (with methylamine)[1] | Yields are highly dependent on the specific amine and reaction conditions of the Ullmann reaction. |
Experimental Protocols
Amination of 1-Chloroanthraquinone with Methylamine
This procedure is adapted from a literature method and demonstrates the high reactivity of the 1-chloro position.[1]
Materials:
-
1-Chloroanthraquinone
-
25% Aqueous methylamine solution
-
Copper salt (e.g., copper(I) chloride)
-
Dilute hydrochloric acid (2%)
-
Water
Procedure:
-
In a pressure vessel, combine 1-chloroanthraquinone (1.0 eq), pyridine (as a solvent), and a catalytic amount of a copper salt.
-
Add a stoichiometric excess of 25% aqueous methylamine solution.
-
Seal the vessel and heat the mixture to 130-135°C with stirring for 12 hours.
-
After cooling, carefully open the vessel and dilute the reaction mixture with water.
-
Filter the precipitated product and wash thoroughly with hot water.
-
To remove any unreacted starting material and pyridine, wash the product with a 2% hydrochloric acid solution.
-
Finally, wash with water until the filtrate is neutral and dry the product to obtain 1-methylaminoanthraquinone.
Representative Ullmann Amination of this compound
A directly comparable, high-yield amination of this compound under simple SNAr conditions is not as commonly reported. For less reactive aryl halides like this compound, an Ullmann condensation is often employed. The following is a general protocol.
Materials:
-
This compound
-
Amine (e.g., aniline (B41778) or a primary alkylamine)
-
Copper powder or a copper(I) salt (e.g., CuI)
-
A base (e.g., potassium carbonate)
-
A high-boiling polar solvent (e.g., nitrobenzene or N-methylpyrrolidone)
Procedure:
-
To a reaction flask equipped with a reflux condenser and a stirrer, add this compound (1.0 eq), the amine (1.1-1.5 eq), copper catalyst (0.1-0.2 eq), and potassium carbonate (1.5-2.0 eq).
-
Add the high-boiling solvent and heat the mixture to 180-210°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to over a day depending on the amine's reactivity.
-
After the reaction is complete, cool the mixture and dilute it with a suitable solvent like ethanol (B145695) or methanol (B129727) to precipitate the product.
-
Filter the solid, wash it with the solvent to remove the high-boiling solvent, and then with water to remove inorganic salts.
-
The crude product may require further purification by crystallization or column chromatography.
Visualizations
Caption: Factors influencing the reactivity of the C-Cl bond.
Caption: Generalized experimental workflow for amination.
Conclusion
The reactivity of chloroanthraquinones in nucleophilic aromatic substitution is highly dependent on the position of the chlorine atom. 1-Chloroanthraquinone is significantly more reactive than this compound due to the pronounced electronic stabilization of the reaction intermediate by the adjacent carbonyl group. This allows for nucleophilic substitution to occur under milder conditions and often with higher yields for the 1-isomer. In contrast, this compound typically requires more forcing conditions, such as those of the Ullmann condensation, to achieve efficient substitution. This comparative guide should assist researchers in designing synthetic strategies that leverage the distinct reactivity profiles of these two valuable chemical intermediates.
References
A comparative analysis of different catalysts for anthraquinone synthesis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various catalytic systems for the synthesis of anthraquinone (B42736), a crucial scaffold in medicinal chemistry and the dye industry. The performance of different catalysts is evaluated based on yield, reaction conditions, and environmental impact, supported by quantitative data and detailed experimental protocols. Two primary synthetic routes are examined: the Friedel-Crafts acylation of phthalic anhydride (B1165640) and the oxidation of anthracene (B1667546).
Friedel-Crafts Acylation Route: A Shift Towards Greener Alternatives
The Friedel-Crafts acylation of benzene (B151609) or its derivatives with phthalic anhydride is a cornerstone of anthraquinone synthesis. This method's versatility allows for the production of a wide range of substituted anthraquinones.
Traditionally, this reaction employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) in chlorinated solvents, followed by cyclization with strong acids such as fuming sulfuric acid. While effective, this approach suffers from the generation of significant hazardous waste.[1]
Recent research has focused on developing more environmentally benign catalysts. Among these, alum (KAl(SO₄)₂·12H₂O) in aqueous media and various solid acid catalysts like zeolites have emerged as promising alternatives.
Comparative Performance of Friedel-Crafts Acylation Catalysts
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| AlCl₃ / H₂SO₄ | Benzene | Dichloromethane / Oleum | 42 (acylation), 95 (cyclization) | 30 min (acylation), 2 h (cyclization) | 48-63 (crude) | [2] |
| Alum (25 mol%) | Toluene | Water | Room Temperature | 60-120 min | 70-96 | [2][3] |
| Hβ-Zeolite (CeO₂ modified) | Benzene | - | 250 | 5 h | 94.25 (selectivity) | [4] |
| HF / BF₃ | Benzene | - | 20 | 15 min | 66 (o-benzoylbenzoic acid) | [2] |
Note: Direct comparison of yields should be approached with caution due to variations in reaction scales, analytical methods, and optimization levels reported in the literature.
The data clearly indicates that modern catalysts like alum can achieve comparable or even superior yields to traditional methods under significantly milder and more environmentally friendly conditions.[3] Zeolite catalysts also show high selectivity, offering the advantages of being heterogeneous and reusable.[4]
Oxidation of Anthracene: The Industrial Workhorse
The vapor-phase catalytic oxidation of anthracene is the dominant industrial method for producing unsubstituted 9,10-anthraquinone.[5] This process is highly efficient, but often requires high temperatures.
Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on silica (B1680970) (SiO₂), are widely employed.[5][6] Research is ongoing to develop catalysts that can operate at lower temperatures to improve energy efficiency and reduce by-product formation.
Comparative Performance of Anthracene Oxidation Catalysts
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| V₂O₅ / SiO₂ | Air | - (Vapor-Phase) | 218-222 | - | up to 90 | [2][5] |
| Iron vanadate-potassium | Air | - (Vapor-Phase) | 390 | - | 99 | [5] |
| CrSBA-15 | TBHP | Benzene | 77 | 20 h | 90.6 (conversion), 100 (selectivity) | [7] |
| Phosphomolybdovanadium heteropolyacid | TBHP | Benzene | 80 | 12 h | 60 (conversion), 100 (selectivity) | [7] |
Note: TBHP = tert-Butyl hydroperoxide. Conversion and selectivity are reported where yield is not specified.
Experimental Protocols
Protocol 1: Anthraquinone Synthesis via Friedel-Crafts Acylation using Aluminum Chloride
This protocol describes the traditional two-step synthesis of anthraquinone from phthalic anhydride and benzene.
Step 1: Synthesis of 2-Benzoylbenzoic Acid
-
In a 2 L three-necked flask, suspend 300 g (2.25 mol) of anhydrous aluminum chloride (AlCl₃) in 780 mL of benzene.[8]
-
Carefully add 148 g (1.0 mol) of phthalic anhydride to the stirred suspension.[8]
-
Heat the reaction mixture to initiate the acylation, typically around 42°C, and maintain for approximately 30 minutes.[2]
-
After the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]
-
Separate the benzene layer and extract the aqueous layer with a suitable solvent like dichloromethane.
-
The crude 2-benzoylbenzoic acid can be purified by dissolving it in a 10% sodium carbonate solution, treating with activated charcoal, filtering, and re-precipitating with hydrochloric acid.[8]
Step 2: Cyclization to Anthraquinone
-
Dissolve 226 g (1.0 mol) of the purified 2-benzoylbenzoic acid in 1 L of concentrated sulfuric acid.[8]
-
Heat the solution to 120-130°C for 2 hours.[8]
-
Cool the mixture and carefully pour it onto approximately 5 L of ice water.
-
Filter the precipitated anthraquinone, wash it thoroughly with water until the filtrate is neutral, and then dry the product.[8]
Protocol 2: Green Synthesis of Anthraquinone Derivatives using Alum in Water
This protocol details a one-pot synthesis of anthraquinone derivatives using an environmentally benign catalyst and solvent.
-
In a 25 mL single-neck round-bottom flask, combine 1 mmol of phthalic anhydride, 1.1 mmol of a substituted benzene (e.g., toluene), and 5 mL of water.[3]
-
Add 25 mol% of alum (KAl(SO₄)₂·12H₂O) to the mixture.[3]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 60 to 120 minutes.[3]
-
Upon completion of the reaction, extract the mixture with ethyl acetate (B1210297) (2 x 10 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 3: Vapor-Phase Oxidation of Anthracene using V₂O₅/SiO₂ Catalyst
This protocol provides a general overview of the industrial process for anthraquinone synthesis.
-
The V₂O₅/SiO₂ catalyst is prepared by the incipient wetness method using an aqueous solution of ammonium (B1175870) metavanadate and oxalic acid with silica as the support, followed by drying and calcination.[5]
-
Solid anthracene is placed in a reservoir and heated to its melting point (around 200°C).[5]
-
A stream of inert gas (e.g., nitrogen) is used to carry the anthracene vapor to a saturator.
-
The anthracene vapor is then mixed with pre-heated air and passed through a fixed-bed reactor containing the V₂O₅/SiO₂ catalyst.[5]
-
The reaction is typically carried out at temperatures between 218-222°C for optimal yield.[2][5]
-
The product stream is passed through a cold trap to condense and collect the solid anthraquinone.[5]
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways and catalytic cycles involved in the synthesis of anthraquinone.
Figure 1: General workflow for the Friedel-Crafts synthesis of anthraquinone.
Figure 2: Mars-van Krevelen mechanism for anthracene oxidation.
Conclusion
The synthesis of anthraquinone continues to be an area of active research, with a significant trend towards the development of more sustainable and efficient catalytic systems. For the Friedel-Crafts route, alum and zeolite-based catalysts offer compelling green alternatives to traditional Lewis acids, demonstrating high yields under milder conditions. In industrial-scale production, the vapor-phase oxidation of anthracene over vanadium-based catalysts remains the most efficient method for producing the parent anthraquinone. The choice of catalyst and synthetic route will ultimately depend on the desired substitution pattern of the final product, scalability, and environmental considerations. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their specific applications.
References
- 1. Anthraquinone can be synthesized from phthalic anhydride and benzene in t.. [askfilo.com]
- 2. The oxidation of benzene by V2O5 in the presence of class 11 chemistry CBSE [vedantu.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108393090A - A method of preparing anthraquinone using the anthracene oxidizing process of starch conversion catalyst - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating the Structure of Novel 2-Chloroanthraquinone Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of novel 2-chloroanthraquinone derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to support the unambiguous characterization of these compounds.
Introduction to Structural Validation
This compound is a key intermediate in the synthesis of a wide range of dyes, pigments, and pharmaceuticals.[1][2] Its derivatives are explored for various applications, including as potential anticancer agents.[3][4][5] Accurate and thorough structural validation is a critical step in the research and development process, ensuring the compound's identity, purity, and stereochemistry, which are fundamental to understanding its biological activity and potential therapeutic applications. The validation process typically employs a combination of spectroscopic and crystallographic techniques to provide orthogonal data, leading to an irrefutable structural assignment.
Core Analytical Techniques for Structural Elucidation
The structural validation of novel organic molecules relies on a suite of analytical methods. The most crucial among these for this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms.
Data Presentation: Expected NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) for a hypothetical 2-chloro-substituted anthraquinone (B42736) core. Actual values will vary based on other substituents on the ring system.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Information Provided |
| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Reveals electronic environment and proton-proton coupling, confirming substitution patterns. |
| Substituent Protons | ¹H NMR | Variable (depends on the group) | Confirms the presence and nature of attached functional groups. |
| Carbonyl Carbons | ¹³C NMR | 180 - 185 | Characteristic shifts confirming the presence of the quinone carbonyls.[7] |
| Aromatic Carbons | ¹³C NMR | 120 - 145 | Provides a map of the carbon skeleton, highly sensitive to substituent effects.[7] |
| Substituent Carbons | ¹³C NMR | Variable (depends on the group) | Identifies the carbon atoms within the attached functional groups. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified novel derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include 1D proton, 1D carbon (with proton decoupling), and often 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and 2D correlations to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[8][9] High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental formula of the novel derivative.
Data Presentation: Expected Mass Spectrometry Data
| Analysis Type | Technique | Expected Data | Information Provided |
| Molecular Ion | ESI-MS, EI-MS | [M]+, [M+H]+, or [M+Na]+ | Confirms the molecular weight of the compound. |
| Isotopic Pattern | HRMS | Characteristic 3:1 ratio for [M]+ and [M+2]+ peaks | Unambiguously confirms the presence of one chlorine atom. |
| Elemental Formula | HRMS | High-precision mass measurement (to <5 ppm) | Determines the exact elemental composition (e.g., C₁₄H₇ClO₂ for the parent).[10] |
| Fragmentation | MS/MS | Peaks corresponding to loss of CO, Cl, etc. | Provides structural information and confirms the presence of the anthraquinone core. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for polar derivatives, while electron ionization (EI) can be used for more volatile, neutral compounds.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole). For HRMS, an analyzer with high resolving power is essential.
-
Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion peak and its isotopic pattern. If necessary, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion. Use software to calculate the elemental formula that matches the observed accurate mass and isotopic distribution. Interpret the fragmentation pattern to support the proposed structure.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for structural validation, providing an unambiguous three-dimensional model of the molecule as it exists in the solid state.[11][12] It is the only technique that can definitively determine the absolute configuration of chiral centers.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The most critical and often challenging step is to grow high-quality single crystals of the novel derivative.[11] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Crystal Mounting: Carefully select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of X-rays is directed at the crystal, which diffracts the beams into a specific pattern. A detector collects the intensities and positions of these diffracted spots as the crystal is rotated.[13]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final structure is validated using established crystallographic metrics. The output provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
Comparative Summary of Validation Techniques
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, stereochemical relationships. | Provides detailed structural information in solution; non-destructive.[14] | Requires relatively large amounts of pure sample (mg); complex spectra can be difficult to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments. | Extremely high sensitivity (μg to ng); provides definitive molecular formula (HRMS).[8] | Does not provide information on atom connectivity or stereochemistry; isomers can be indistinguishable. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, absolute configuration. | Considered the definitive proof of structure.[11] | Requires high-quality single crystals, which can be very difficult to obtain; structure is in the solid state, which may differ from solution. |
Recommended Workflow for Structural Validation
A logical and efficient workflow is essential for validating novel compounds. The process begins with basic characterization and progresses to more definitive spectroscopic and crystallographic analysis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 131-09-9 [chemicalbook.com]
- 3. Design, synthesis and antitumour evaluation of novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of two novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of 2-Chloroanthraquinone: A Comparative Guide to Melting Point Analysis
For researchers and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of using traditional melting point analysis to confirm the purity of 2-Chloroanthraquinone, a key intermediate in the synthesis of dyes and pharmaceuticals. We will explore the principles behind this technique, compare it with a modern alternative, and provide detailed experimental protocols.
The Principle of Melting Point Depression
The melting point of a pure, crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium.[1] For a pure substance, this transition occurs over a very narrow temperature range. However, the presence of impurities disrupts the uniform crystal lattice structure of the solid.[1][2][3] This disruption means that less energy is required to break down the solid structure, resulting in two observable effects:
-
Melting Point Depression: The temperature at which the substance begins to melt is lowered.[4][5]
-
Melting Point Range Broadening: The temperature range over which the entire sample melts becomes wider.[2][5]
As an impure solid is heated, it begins to melt at the eutectic temperature, the lowest possible melting point for the mixture.[6][7][8] This phenomenon, known as melting point depression, is a reliable indicator of purity.[4][5] Generally, a narrow melting range that is close to the literature value suggests high purity.[2]
Pure this compound is a yellow crystalline powder with a reported melting point of approximately 209-211°C.[9][10] Any significant deviation below this range, or a melting range greater than 1-2°C, would indicate the presence of impurities.
Comparison of Purity Analysis Methods
While traditional melting point analysis is a straightforward and accessible method, other techniques offer more quantitative data. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can provide precise data on the melting point and enthalpy of fusion, which can be used to calculate the molar purity of a substance.[11][12][13][14]
| Feature | Melting Point Apparatus | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition from solid to liquid. | Measurement of heat flow required to raise the sample temperature. |
| Data Output | Temperature range (°C). | Thermogram (Heat Flow vs. Temperature), Tonset, Tpeak, ΔHfusion. |
| Purity Assessment | Qualitative (based on depression and range broadening). | Quantitative (calculates mole percent purity).[13][14] |
| Sample Size | A few milligrams. | 1-5 mg.[14][15] |
| Advantages | Simple, rapid, low cost, widely available. | High accuracy, quantitative results, provides additional thermodynamic data.[15] |
| Disadvantages | Subjective, less precise, not suitable for all substances. | Higher equipment cost, requires more expertise for operation and data analysis. |
Experimental Protocols
A. Melting Point Determination of this compound (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid sample using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary: Tap the open end of a melting point capillary into the powder. A small amount of sample will be forced into the tube.
-
Packing the Sample: Invert the capillary and tap the sealed end gently on a hard surface to pack the powder down. Repeat until you have a tightly packed column of 2-5 mm of sample at the bottom.
-
Instrument Setup: Place the loaded capillary into the sample holder of the melting point apparatus.
-
Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20°C below the expected melting point of this compound (~210°C).
-
Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the Melting Range:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
-
Interpretation: The melting range is T1-T2. Compare this observed range to the literature value for pure this compound. A depressed and broadened range indicates impurities.
B. Purity Determination by Differential Scanning Calorimetry (DSC)
This protocol provides a general workflow for purity analysis using DSC, based on the van't Hoff equation which relates melting point depression to impurity concentration.[13]
Materials:
-
This compound sample
-
DSC instrument
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.[14]
-
Encapsulation: Hermetically seal the pan with a lid using a crimper. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 180°C).
-
Ramp the temperature at a slow, constant heating rate (e.g., 0.5 to 2 K/min) through the melting transition to a temperature above the melt (e.g., 230°C).[14]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
The instrument's software will integrate the area of the melting peak to determine the heat of fusion (ΔHfusion).
-
The software then applies the van't Hoff equation to the shape of the melting curve, typically in the range of 10-50% of the peak, to calculate the mole percent purity of the sample.[15]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of purity confirmation and a comparison of the discussed methods.
Caption: Workflow for purity confirmation using melting point analysis.
Caption: Comparison of Melting Point Analysis and DSC.
Conclusion
Melting point analysis is a fundamental and highly valuable technique for the preliminary assessment of this compound purity. Its simplicity and speed make it an excellent first-pass screening tool in any research or development setting. A sharp melting range that aligns with the established literature value provides a strong indication of high purity. However, for applications requiring rigorous quantification of purity, such as in pharmaceutical reference standards, complementary and more absolute methods like Differential Scanning Calorimetry are recommended. The choice of method ultimately depends on the specific requirements of the project, balancing the need for precision with practical considerations of cost and accessibility.
References
- 1. ibchem.com [ibchem.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Melting Points - Concept [jove.com]
- 6. Phase diagrams 2 - eutectic reactions [doitpoms.ac.uk]
- 7. byjus.com [byjus.com]
- 8. proprep.com [proprep.com]
- 9. This compound CAS#: 131-09-9 [m.chemicalbook.com]
- 10. This compound 97 131-09-9 [sigmaaldrich.com]
- 11. tainstruments.com [tainstruments.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. mt.com [mt.com]
A Comparative Guide to the Synthesis of Substituted Anthraquinones
Substituted anthraquinones are a crucial class of compounds in medicinal chemistry and drug development, forming the core structure of many therapeutic agents, including anticancer drugs like doxorubicin (B1662922) and natural products with diverse biological activities such as emodin.[1][2] The synthesis of these complex molecules can be approached through various routes, each with distinct advantages and limitations. This guide provides a comparative overview of three prominent synthesis methods: Friedel-Crafts Acylation, Diels-Alder Reaction, and the Marschalk Reaction, offering researchers and drug development professionals the necessary data to select the most appropriate route for their specific needs.
Comparison of Primary Synthesis Routes
The selection of a synthetic route for a substituted anthraquinone (B42736) is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a comparative summary of the key performance indicators for each of the three major routes.
| Parameter | Friedel-Crafts Acylation | Diels-Alder Reaction | Marschalk Reaction |
| Starting Materials | Substituted benzenes and phthalic anhydrides.[3] | Substituted naphthoquinones and various dienes.[4] | Hydroxyanthraquinones and aldehydes.[5][6] |
| Key Reagents/Catalysts | Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄).[7] | Thermal or Lewis acid catalysis (e.g., ZnI₂).[8] | Sodium dithionite (B78146) (Na₂S₂O₄).[5] |
| Typical Yields | Moderate to good (50-95%), but can be lower with deactivated arenes.[7][9] | Good to excellent (up to 87% over three steps).[4][8] | Variable, dependent on substrate and conditions. |
| Regioselectivity | Can be poor, often leading to mixtures of isomers, especially with polysubstituted arenes.[3][7] | Highly regioselective, controlled by substituents on both the dienophile and diene.[4][10] | Highly regioselective, alkylation occurs at the ortho position to a hydroxyl group.[6] |
| Scalability | Well-established for industrial scale, but large amounts of acid waste can be problematic.[11] | Generally scalable, with reactions often proceeding under mild conditions.[4] | Suitable for laboratory scale; scalability may require optimization. |
| Advantages | Utilizes readily available and inexpensive starting materials.[9] | Excellent control over regiochemistry and stereochemistry; proceeds under mild conditions.[4][12] | Useful for introducing alkyl chains to specific positions on a pre-formed anthraquinone core.[5] |
| Limitations | Risk of substituent migration or loss; harsh reaction conditions; generation of isomeric mixtures.[3][7] | Requires synthesis of specific diene and dienophile precursors; can be a multi-step process.[8][12] | Limited to the alkylation of existing hydroxyanthraquinones; requires an initial reduction step.[6] |
Key Synthesis Methodologies in Detail
Friedel-Crafts Acylation Route
This classical approach involves a two-step process: the acylation of an aromatic ring (a substituted benzene) with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid, followed by an intramolecular cyclization of the resulting benzoylbenzoic acid using a strong acid to form the anthraquinone core.[3][13]
General Reaction Scheme:
-
Step 1 (Acylation): A substituted benzene (B151609) reacts with phthalic anhydride and AlCl₃.
-
Step 2 (Cyclization): The intermediate 2-benzoylbenzoic acid is treated with concentrated sulfuric acid.
While this method is versatile, it often suffers from a lack of regioselectivity, particularly with substituted benzenes, leading to the formation of multiple isomers that can be difficult to separate.[7] Furthermore, the harsh acidic conditions can cause migration or even complete loss of certain substituents, such as isopropyl groups.[3]
Diels-Alder Reaction Route
The Diels-Alder reaction offers a powerful and highly regioselective method for constructing the anthraquinone skeleton.[4] This [4+2] cycloaddition reaction typically involves reacting a substituted 1,4-naphthoquinone (B94277) (the dienophile) with a suitable diene.[14][15] The resulting adduct can then be aromatized, often through oxidation, to yield the final anthraquinone product.
This approach provides excellent control over the placement of substituents.[4] The reaction often proceeds under mild conditions and gives high yields, making it an attractive strategy for the synthesis of complex and highly functionalized anthraquinones.[4][12] A variety of dienes with different substitution patterns can be employed, allowing for flexible and convergent syntheses.[4]
Marschalk Reaction
The Marschalk reaction is a specialized method for the C-alkylation of phenolic anthraquinones.[5] The reaction involves the reduction of a hydroxyanthraquinone in the presence of sodium dithionite to its leuco form, which then undergoes a condensation reaction with an aldehyde.[6] Subsequent air oxidation re-forms the aromatic anthraquinone ring, now bearing a new alkyl group at the position ortho to the hydroxyl group.[6]
This method is particularly valuable for introducing functionalized side chains to a pre-existing anthraquinone core, a common strategy in the synthesis of natural product analogues and drug candidates.
Experimental Protocols
Example Protocol 1: Synthesis of 1-Amino-4-hydroxyanthraquinone (B1669015) via Nucleophilic Substitution
This procedure describes the synthesis of a key intermediate for dyes and biologically active molecules from 1,4-dihydroxyanthraquinone (quinizarin).
Materials:
-
1,4-dihydroxyanthraquinone (26.5 g)
-
Water (70 ml)
-
Sodium sulfite (B76179) (2.8 g) as the reducing agent
-
25% aqueous ammonia (B1221849) solution (60 g)
-
50% aqueous sodium hydroxide (B78521) solution (20 g)
Procedure:
-
Combine 1,4-dihydroxyanthraquinone, water, sodium sulfite, aqueous ammonia, and sodium hydroxide solution in a suitable pressure reactor.[16]
-
Heat the mixture to 100°C and maintain this temperature for 3 hours.[16]
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the product with water and dry to yield 1-amino-4-hydroxyanthraquinone.
-
The reported yield for this specific protocol is approximately 24.8 g with a purity of 85.8% as determined by GC analysis.[16]
Example Protocol 2: Synthesis of a 4-Substituted 1-Aminoanthraquinone from Bromaminic Acid
This protocol details the synthesis of 1-amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, a derivative used in dyes and with potential biological activity.[17]
Materials:
-
Bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) (4.04 g, 0.01 mol)
-
2-Aminoethanol (0.015 mol)
-
Sodium hydrogen carbonate (0.02 mol)
-
Copper(II) sulfate (B86663) (0.05 g)
-
Iron(II) sulfate (0.05 g)
-
Water (40 mL)
Procedure:
-
Dissolve bromaminic acid in 40 mL of hot water (70–80°C).[17]
-
Add the corresponding amine (2-aminoethanol) and sodium hydrogen carbonate to the solution.[17]
-
Add the copper(II) sulfate and iron(II) sulfate catalysts.[17]
-
Heat the mixture to 90°C and stir at this temperature for 4 hours.[17]
-
Monitor the reaction's progress by TLC until the starting bromaminic acid is consumed.[17]
-
Upon completion, cool the mixture and acidify with concentrated HCl to precipitate the product.[17]
-
Filter the precipitate and wash it with a 20% aqueous sodium chloride solution.[17]
-
The crude product can be further purified by recrystallization from hot water. The reported yield for this reaction is 96%.[17]
Logical and Biological Pathway Visualizations
To aid researchers in their synthetic planning and to provide context for the application of these molecules in drug development, the following diagrams illustrate a decision-making workflow and a key biological pathway.
Synthetic Route Selection Workflow
The choice of a synthetic pathway depends on several factors, primarily the desired substitution pattern on the final anthraquinone molecule.
Caption: Decision workflow for selecting an appropriate synthesis route.
Biological Pathway: Emodin's Anticancer Mechanism
Many substituted anthraquinones, like the natural product Emodin, exert their biological effects by modulating multiple cellular signaling pathways. Emodin has been shown to possess anticancer properties by interfering with DNA replication, inducing apoptosis, and inhibiting cell proliferation.[2]
Caption: Simplified signaling pathways affected by the anthraquinone Emodin.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of isopropyl-substituted anthraquinones via Friedel-Crafts acylations: migration of isopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Marschalk reaction - Wikipedia [en.wikipedia.org]
- 6. Marschalk Reaction [drugfuture.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiochemical control in Diels–Alder routes to aza-anthraquinone derivatives | Semantic Scholar [semanticscholar.org]
- 11. CN101514153B - Synthesis method for high-purity substituted anthraquinones - Google Patents [patents.google.com]
- 12. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. US5424461A - Preparation of 1-amino-4-hydroxyanthraquinone - Google Patents [patents.google.com]
- 17. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Chloroanthraquinone and Its Precursors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides an objective spectroscopic comparison between the synthetic compound 2-Chloroanthraquinone and its common precursors, Phthalic Anhydride (B1165640), Chlorobenzene (B131634), and Anthraquinone (B42736). The following sections detail the characteristic spectroscopic signatures of each compound under Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | General (Anthraquinones) | 220-350 (π → π), ~400 (n → π) | - | [1] |
| Phthalic Anhydride | Methanol | 226, 276 | - | |
| Chlorobenzene | Cyclohexane | 265 | 280 | |
| Anthraquinone | Ethanol | 251.25, 278, 330 | 56,800, -, - | [2] |
| n-Pentane | 317, 328 | - |
Table 2: FT-IR Spectroscopic Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| This compound | ~1670 | C=O (Ketone) | |
| ~1590 | C=C (Aromatic) | ||
| ~750 | C-Cl | ||
| Phthalic Anhydride | 1854, 1760 | C=O (Anhydride, symmetric & asymmetric) | [3] |
| 1230 | C-O-C | [3] | |
| 743 | C-H bend (ortho-substituted aromatic) | ||
| Chlorobenzene | 3080-3030 | C-H (Aromatic) | [4] |
| ~1500, ~1600 | C=C (Aromatic) | [4] | |
| 880-550 | C-H, C-Cl | [4] | |
| Anthraquinone | 1673 | C=O (Ketone) | |
| ~1590, ~1300 | C=C (Aromatic) |
Table 3: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| This compound | 8.3-7.8 | m | Aromatic Protons | |
| Phthalic Anhydride | 8.03 | s | Protons on carbonyl-adjacent carbons | [5] |
| 7.58, 7.27 | m | Other aromatic protons | [5] | |
| Chlorobenzene | 7.43-7.14 | m | Aromatic Protons | [6] |
| Anthraquinone | 8.34, 7.83 | m | Aromatic Protons | [7] |
Table 4: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment | Reference |
| This compound | ~182 | C=O | |
| ~140-125 | Aromatic Carbons | ||
| Phthalic Anhydride | 162.2 | C=O | |
| 136.2, 130.1, 125.2 | Aromatic Carbons | ||
| Chlorobenzene | 134.3 | C-Cl | [8] |
| 129.7, 128.6, 126.4 | Aromatic Carbons | [8] | |
| Anthraquinone | 183.2 | C=O | [9] |
| 134.2, 133.5, 127.3 | Aromatic Carbons | [9] |
Synthetic Pathways and Experimental Workflow
The following diagrams illustrate the synthesis of this compound from its precursors and a general workflow for the spectroscopic comparison.
Caption: Synthetic routes to this compound from its precursors.
Caption: General experimental workflow for spectroscopic comparison.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in this comparison.
UV-Vis Spectroscopy
-
Objective: To determine the electronic absorption properties of the compounds.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare stock solutions of each compound (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, cyclohexane, or methanol).
-
Dilute the stock solutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of each sample solution over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in each molecule based on their vibrational frequencies.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, noting the chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and integration of each signal.
-
Acquire the proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms.
-
This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers can utilize this data for in-process monitoring of synthetic reactions and for the quality assessment of the final product.
References
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]
- 7. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]
- 8. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. High-resolution 13C nuclear magnetic resonance spectra of some solid anthraquinone dyestuffs and related species - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloroanthraquinone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloroanthraquinone, a common intermediate in the synthesis of dyes and pharmaceuticals. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a solid substance that may cause skin, eye, and respiratory irritation. Before handling, it is crucial to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational Disposal Plan
The primary and recommended method for the disposal of this compound is high-temperature incineration . This process ensures the complete destruction of the compound, minimizing environmental impact. Due to the chlorinated nature of this compound, it must be treated as hazardous waste.
Step-by-Step Disposal Procedure for Laboratory Personnel:
-
Segregation:
-
Isolate waste this compound, including any contaminated materials (e.g., weighing boats, gloves, filter paper), from other laboratory waste streams.
-
Specifically, do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container for collecting this compound waste.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) or glass container with a secure lid).
-
Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., irritant).
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Ensure the SAA is a secondary containment system to prevent the spread of any potential spills.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Request for Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel will handle the transportation to a central accumulation area.
-
-
Final Disposal by Incineration:
-
The EHS department will arrange for the ultimate disposal of the this compound waste at a licensed hazardous waste treatment and disposal facility.
-
The facility will utilize a high-temperature incinerator designed for chlorinated organic compounds.
-
Quantitative Data for Disposal
The following table summarizes the key operational parameters for the high-temperature incineration of halogenated hazardous waste like this compound. These parameters are typically managed by the specialized disposal facility.
| Parameter | Recommended Value | Rationale |
| Primary Combustion Chamber Temperature | 850°C - 1000°C | Ensures initial breakdown of the organic material. |
| Secondary Combustion Chamber Temperature | 1100°C - 1200°C | Necessary for the complete destruction of halogenated organic compounds.[1] |
| Residence Time in Secondary Chamber | Minimum of 2 seconds | Guarantees that the combustion gases are exposed to the high temperature for a sufficient duration to ensure complete breakdown.[1][2] |
| Air Pollution Control | Required | Flue gases must be treated to remove acidic gases (like HCl) and other pollutants before release into the atmosphere. |
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound from the laboratory to the final treatment facility.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Personal protective equipment for handling 2-Chloroanthraquinone
This guide provides essential safety protocols and logistical procedures for handling 2-Chloroanthraquinone in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of researchers and the proper management of this chemical.
Chemical Overview: this compound is a yellow crystalline powder.[1] It is insoluble in water but soluble in some organic solvents.[1][2] This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary. |
| Footwear | Closed-toe shoes. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for safely handling this compound from preparation to disposal.
a. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]
-
Assemble all necessary equipment and materials, including this compound, solvents, glassware, and waste containers.
-
Don the appropriate PPE as specified in the table above.
b. Handling:
-
Handle this compound as a powder, avoiding the generation of dust.
-
Weigh the required amount of the chemical in a tared container within the fume hood.
-
If dissolving in a solvent, add the solvent slowly to the this compound powder to minimize dust formation.
-
Keep containers of this compound tightly closed when not in use.[3]
c. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain.[3]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered contaminated.
-
Place these materials in a designated, sealed waste bag or container for hazardous waste disposal.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
Collect the solvent rinsate for disposal as hazardous waste.
-
Once cleaned, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
